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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-chloro-N-ethyl-N-methylpyridi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel compound 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide. In the landscape of modern drug discovery, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, ultimately influencing its efficacy and safety profile.[1][2] This document delves into the structural and physicochemical attributes of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, offering both predicted data and detailed, field-proven experimental protocols for their determination. The causality behind experimental choices is explained, ensuring each protocol is a self-validating system. This guide is intended to serve as a foundational resource for researchers engaged in the development of pyridine carboxamide-based therapeutic agents.

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[3] Characteristics such as molecular weight, lipophilicity, solubility, and ionization state govern a molecule's absorption, distribution, metabolism, and excretion (ADME).[1] Therefore, a comprehensive physicochemical profile is not merely a collection of data points but a critical tool for rational drug design and lead optimization. By understanding and engineering these properties, scientists can enhance a compound's "drug-likeness," increasing the probability of therapeutic success. This guide focuses on 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, a substituted pyridine carboxamide with potential therapeutic applications. The pyridine scaffold is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions.[4]

Molecular Structure and Identity

A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis.

Chemical Name: 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Molecular Formula: C₉H₁₁ClN₂O

Chemical Structure:

Caption: Chemical structure of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

Core Physicochemical Properties: Predicted Values and Experimental Determination

Table 1: Summary of Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 198.64 g/mol Influences absorption and distribution; generally, values <500 Da are preferred for oral bioavailability.[1]
Melting Point 180-230 °CAffects solubility and dissolution rate; a higher melting point often correlates with lower solubility.[5]
Boiling Point >300 °C (decomposes)Indicates the strength of intermolecular forces.[6] Amides generally have high boiling points due to strong hydrogen bonding potential.[7]
Aqueous Solubility (LogS) -2 to -4Crucial for absorption; poor solubility can lead to low bioavailability.[3]
pKa (most basic) 2.0 - 4.0Determines the ionization state at physiological pH, which impacts solubility, permeability, and receptor binding.[1]
LogP 1.5 - 2.5A measure of lipophilicity, affecting permeability across biological membranes and metabolic stability.[2]
LogD at pH 7.4 1.5 - 2.5The effective lipophilicity at physiological pH, considering the ionization state.
Molecular Weight

Predicted Value: 198.64 g/mol

Significance: The molecular weight of a drug candidate is a fundamental parameter that influences its diffusion and transport properties. The "Rule of Five" suggests that a molecular weight of less than 500 Da is favorable for oral absorption.[1] With a predicted molecular weight of 198.64 g/mol , 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide falls well within this desirable range.

Experimental Protocol: Mass Spectrometry

The definitive method for determining molecular weight is mass spectrometry.

Methodology:

  • Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive ion mode, as the pyridine nitrogen is likely to be protonated.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight is calculated by subtracting the mass of a proton (1.007 Da) from the observed m/z value.

Expected Fragmentation: In addition to the molecular ion, fragmentation patterns can provide structural information. Common fragmentation pathways for amides include cleavage of the amide bond and alpha-cleavage adjacent to the carbonyl group.[8][9]

Melting and Boiling Points

Predicted Melting Point: 180-230 °C Predicted Boiling Point: >300 °C (likely to decompose)

Significance: The melting point is an indicator of the purity and the strength of the crystal lattice. A high melting point often suggests strong intermolecular forces, which can correlate with lower solubility. The boiling point reflects the volatility of a compound and the strength of its intermolecular interactions in the liquid state. For many drug-like molecules, the boiling point is not experimentally determined as they often decompose at high temperatures.[6]

Experimental Protocol: Melting Point Determination

Methodology:

  • Instrumentation: Use a calibrated melting point apparatus.

  • Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Aqueous Solubility

Predicted Aqueous Solubility (LogS): -2 to -4

Significance: Aqueous solubility is a critical factor for drug absorption and bioavailability.[3] A compound must have sufficient solubility in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a common reason for the failure of drug candidates in development.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery.[10]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate using DMSO.

  • Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Precipitation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation of the compound.

  • Separation of Precipitate: Centrifuge the plate to pellet the precipitate or use a filter plate to separate the solid from the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Kinetic_Solubility_Workflow A 10 mM Stock in DMSO B Serial Dilution in 96-well plate A->B C Add Aqueous Buffer (pH 7.4) B->C D Incubate & Shake (2h, 25°C) C->D E Centrifuge/Filter D->E F Quantify Supernatant (UV-Vis/LC-MS) E->F G Determine Kinetic Solubility F->G

Caption: Workflow for the kinetic solubility assay.

Ionization Constant (pKa)

Predicted pKa (most basic): 2.0 - 4.0

Significance: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH.[11] The ionization state of a drug molecule significantly influences its solubility, permeability, and interaction with its biological target. For 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, the pyridine nitrogen is the most likely site of protonation. The electron-withdrawing effect of the chloro substituent is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1][2]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[12]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a known volume of deionized water to a concentration of approximately 1 mM.

  • Instrumentation: Use a calibrated pH meter with a suitable electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Potentiometric_pKa_Determination cluster_0 Experimental Setup cluster_1 Procedure & Analysis A Compound Solution (1 mM) D Titrate and Record pH A->D B Calibrated pH Meter B->D C Standardized Titrant (0.1 M HCl) C->D E Plot pH vs. Titrant Volume D->E F Determine Inflection Point E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Process for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD)

Predicted LogP: 1.5 - 2.5 Predicted LogD at pH 7.4: 1.5 - 2.5

Significance: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial parameter in drug design.[2] It describes the partitioning of a compound between an aqueous and a lipid phase and is a key determinant of membrane permeability, metabolic clearance, and off-target toxicity. LogP refers to the partitioning of the neutral form of the molecule, while LogD takes into account all ionic species at a specific pH.[13][14] For ionizable compounds, LogD at physiological pH (7.4) is a more relevant predictor of in vivo behavior.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

The shake-flask method is the "gold standard" for determining LogP and LogD values.[15][16]

Methodology:

  • Solvent Preparation: Use n-octanol and an appropriate aqueous buffer (e.g., phosphate buffer for pH 7.4 for LogD). Pre-saturate each solvent with the other by vigorous mixing followed by separation.

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.

  • Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation may be used to aid separation.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP: Calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase (for the neutral species).

    • LogD: Calculated as the base-10 logarithm of the ratio of the total concentration in the n-octanol phase to the total concentration in the aqueous phase at a specific pH.

Spectral Data: Predicted and Confirmatory

Spectroscopic data is essential for structural confirmation and can provide insights into the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR spectra can be generated using computational software.[12][15][17][18][19]

Predicted ¹H NMR (in CDCl₃):

  • Aromatic Protons (Pyridine Ring): Expected to appear in the range of 7.0-8.5 ppm. The chloro substituent and the carboxamide group will influence the chemical shifts of the adjacent protons.

  • Ethyl Group Protons: A quartet around 3.4 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

  • Methyl Group Protons: A singlet around 3.0 ppm.

Predicted ¹³C NMR (in CDCl₃):

  • Carbonyl Carbon: Expected around 165-175 ppm.

  • Aromatic Carbons (Pyridine Ring): Expected in the range of 120-160 ppm.

  • Ethyl Group Carbons: CH₂ around 40-50 ppm and CH₃ around 10-20 ppm.

  • Methyl Group Carbon: Around 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups.

Predicted Key IR Absorptions (cm⁻¹):

  • C=O Stretch (Amide): A strong absorption band around 1650 cm⁻¹.

  • C-N Stretch (Amide): Around 1250-1350 cm⁻¹.

  • C-Cl Stretch: Around 700-800 cm⁻¹.

  • Aromatic C=C and C=N Stretches: In the region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

As mentioned in the molecular weight section, mass spectrometry provides the exact mass of the molecule. Electron ionization (EI) can be used to induce fragmentation, providing structural clues.

Predicted Major Fragments (m/z):

  • [M]⁺: The molecular ion peak.

  • [M-Cl]⁺: Loss of the chlorine atom.

  • [M-N(CH₂CH₃)(CH₃)]⁺: Cleavage of the amide bond.

  • [C₅H₃ClNCO]⁺: Fragmentation of the pyridine carboxamide core.

Conclusion

The physicochemical properties of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, as predicted in this guide, suggest that it possesses several "drug-like" characteristics, including a favorable molecular weight. However, its predicted moderate solubility and lipophilicity will require careful consideration and experimental validation during the drug development process. The provided experimental protocols offer a robust framework for obtaining accurate empirical data, which is essential for building reliable structure-activity and structure-property relationships. This in-depth understanding of its physicochemical profile will be instrumental in guiding the optimization of this and related compounds, ultimately accelerating the path toward potential therapeutic applications.

References

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Exploratory

An In-depth Technical Guide on the Biological Activity of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Abstract This technical guide provides a comprehensive framework for the investigation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, a novel pyridine carboxamide derivative. While direct research on this specific m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the investigation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, a novel pyridine carboxamide derivative. While direct research on this specific molecule is nascent, this document synthesizes established knowledge of the broader pyridine carboxamide class to propose a detailed roadmap for its synthesis, characterization, and biological evaluation. Drawing from the well-documented pharmacological potential of related compounds, we present hypothesized mechanisms of action and detailed, field-proven experimental protocols to assess its potential as an antimicrobial and enzyme-inhibiting agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar chemical entities.

Introduction: The Pyridine Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, vitamins, and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone of modern drug design.[3] When functionalized with a carboxamide group, the resulting pyridine carboxamide moiety offers a versatile platform for developing novel therapeutic agents with a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4][5]

The general structure of pyridine carboxamides allows for extensive chemical modification, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The specific compound of interest, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, incorporates a chlorine atom at the 2-position and N-ethyl-N-methyl substitution on the carboxamide nitrogen. These features are anticipated to influence its solubility, metabolic stability, and target-binding affinity. This guide will provide the scientific rationale and detailed methodologies to explore these structure-activity relationships.

Proposed Synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

While a specific synthetic route for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is not yet published, a robust and logical pathway can be extrapolated from established methods for analogous compounds, such as 2-chloro-4-methylpyridine-3-carboxamide.[6][7][8] The proposed synthesis is a multi-step process commencing from commercially available precursors.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Chlorination Isonicotinic_acid Isonicotinic Acid Isonicotinoyl_chloride Isonicotinoyl Chloride Isonicotinic_acid->Isonicotinoyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl2) Thionyl_chloride->Isonicotinoyl_chloride Pyridine_4_carboxamide_intermediate N-ethyl-N-methyl- isonicotinamide Isonicotinoyl_chloride->Pyridine_4_carboxamide_intermediate Amidation N_ethyl_N_methylamine N-ethyl-N-methylamine N_ethyl_N_methylamine->Pyridine_4_carboxamide_intermediate Final_Compound 2-chloro-N-ethyl-N- methylpyridine-4-carboxamide Pyridine_4_carboxamide_intermediate->Final_Compound Chlorination Chlorinating_agent Chlorinating Agent (e.g., POCl3) Chlorinating_agent->Final_Compound

Caption: Proposed synthetic workflow for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of Isonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) dropwise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude isonicotinoyl chloride.

Step 2: Synthesis of N-ethyl-N-methylisonicotinamide

  • Dissolve the crude isonicotinoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve N-ethyl-N-methylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same anhydrous solvent.

  • Add the N-ethyl-N-methylamine solution dropwise to the isonicotinoyl chloride solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-N-methylisonicotinamide.

Step 3: Synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

  • To the crude N-ethyl-N-methylisonicotinamide, add a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate).

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

Justification for Experimental Choices: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acid chlorides. The choice of an anhydrous aprotic solvent in the amidation step is crucial to prevent hydrolysis of the reactive acid chloride. A non-nucleophilic base is used to scavenge the HCl byproduct without competing with the desired nucleophilic attack of the secondary amine. Phosphorus oxychloride is a common and effective reagent for the chlorination of pyridine N-oxides, which can be formed in situ.

Hypothesized Biological Activities and Mechanisms of Action

Based on the biological activities reported for structurally similar pyridine carboxamide derivatives, we hypothesize that 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide may exhibit the following activities:

Antifungal Activity via Succinate Dehydrogenase Inhibition

Several novel pyridine carboxamide derivatives have demonstrated potent antifungal activity by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[5]

Proposed Mechanism of Action:

SDH_Inhibition Compound 2-chloro-N-ethyl-N- methylpyridine-4-carboxamide SDH Succinate Dehydrogenase (SDH) (Complex II) Compound->SDH Inhibits Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC e- transfer Succinate Succinate Succinate->SDH Substrate ATP_Production ATP Production ETC->ATP_Production

Caption: Hypothesized inhibition of succinate dehydrogenase by the target compound.

Antibacterial Activity

The pyridine carboxamide scaffold is present in compounds with known antibacterial properties.[4] The mechanism of action for these compounds can vary, but often involves the inhibition of essential bacterial enzymes.

Potential Bacterial Targets:

  • DNA Gyrase: Some pyridine-3-carboxamide derivatives have shown inhibitory activity against bacterial DNA gyrase, an enzyme crucial for DNA replication.[9]

  • Other Essential Enzymes: The compound could potentially inhibit other key enzymes involved in bacterial metabolic pathways.

Proposed Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Use a broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate.

  • Inoculate each well with a standardized fungal suspension.

  • Include positive (a known antifungal agent) and negative (vehicle control) controls.

  • Incubate the plates at the appropriate temperature and duration for each fungal species.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.

Succinate Dehydrogenase (SDH) Inhibition Assay

Objective: To determine if the compound inhibits the enzymatic activity of SDH.

Protocol:

  • Isolate mitochondria from the target fungal species.

  • Prepare a reaction mixture containing the mitochondrial fraction, a substrate (succinate), and a chromogenic electron acceptor (e.g., 2,6-dichlorophenolindophenol).

  • Add varying concentrations of the test compound to the reaction mixture.

  • Monitor the reduction of the electron acceptor spectrophotometrically over time.

  • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the SDH activity.

In Vitro Antibacterial Susceptibility Testing

Objective: To determine the MIC of the compound against a panel of pathogenic bacteria.

Protocol:

  • Follow a similar broth microdilution protocol as described for the antifungal testing, adhering to CLSI guidelines for bacteria.

  • Use a panel of both Gram-positive and Gram-negative bacteria.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Data Presentation

Table 1: Proposed Panel of Microorganisms for Biological Screening

Microorganism Type Species Rationale
Fungi Candida albicansCommon human fungal pathogen
Aspergillus fumigatusOpportunistic human pathogen
Botrytis cinereaImportant plant pathogen
Gram-positive Bacteria Staphylococcus aureusMajor human pathogen, including resistant strains (MRSA)
Streptococcus pneumoniaeCommon cause of pneumonia and meningitis
Gram-negative Bacteria Escherichia coliCommon cause of various infections
Pseudomonas aeruginosaOpportunistic pathogen known for antibiotic resistance

Conclusion

While 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is a novel compound with limited direct published data, the rich chemical and biological landscape of the pyridine carboxamide class provides a strong foundation for its investigation. This guide has outlined a comprehensive and scientifically rigorous approach to its synthesis and biological evaluation. The proposed experimental workflows are designed to be self-validating and are grounded in established methodologies. The insights gained from these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to the broader understanding of pyridine carboxamides in drug discovery.

References

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Foundational

Toxicological Characterization &amp; Risk Assessment: 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Executive Summary & Compound Identity This guide provides a comprehensive toxicological evaluation strategy for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide . As a specific pharmaceutical intermediate (structurally re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide provides a comprehensive toxicological evaluation strategy for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide . As a specific pharmaceutical intermediate (structurally related to kinase inhibitor scaffolds and nicotinamide analogs), this compound lacks a dedicated public monograph. Therefore, this profile is constructed using Read-Across Methodology based on the 2-chloropyridine core and pyridine-carboxamide derivatives.

Critical Hazard Alert: The presence of the 2-chloropyridine moiety serves as a structural alert for nucleophilic aromatic substitution (


), posing risks for glutathione (GSH) depletion, hepatotoxicity, and potential genotoxicity.
Chemical Structure & Properties (Predicted)[1][2]
PropertyValue / DescriptionSource/Analog Basis
Molecular Formula

Calculated
Molecular Weight 198.65 g/mol Calculated
Physical State Viscous oil or low-melting solidAnalog: 2-chloropyridine-3-carboxamide
Solubility Sparingly soluble in water; Soluble in DMSO, MeOHLipophilicity of ethyl/methyl amide
Core Moiety 2-Chloropyridine (Halopyridine)Toxicophore
Key Reactivity Nucleophilic displacement of Cl at C2Metabolic stability concern

Structural Alerts & Mechanistic Toxicology

To understand the toxicity of this molecule, we must deconstruct it into its functional groups. The toxicity is driven by the electron-deficient pyridine ring activated by the 2-chloro substituent.

The 2-Chloropyridine Toxicophore

The chlorine atom at the 2-position of the pyridine ring is a good leaving group. In biological systems, this facilitates nucleophilic attack by endogenous thiols (like Glutathione).

  • Mechanism:

    
     reaction.
    
  • Consequence: Rapid depletion of cellular Glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction.

  • Target Organ: Liver (primary site of metabolism).

Metabolic Activation Pathway

The following diagram illustrates the predicted metabolic fate and activation pathways that drive toxicity.

MetabolicPathways Parent 2-chloro-N-ethyl- N-methylpyridine-4-carboxamide Oxidation P450 Oxidation (N-dealkylation) Parent->Oxidation CYP3A4/2D6 GSH_Conj Glutathione Conjugation (GST) Parent->GSH_Conj Direct SNAr BioAct Reactive Intermediate Parent->BioAct Bioactivation StableMet N-demethylated Metabolite Oxidation->StableMet Excretion Mercapturic Acid Derivative (Excretion) GSH_Conj->Excretion Detoxification ToxEvent Protein Adducts (Hepatotoxicity) BioAct->ToxEvent Covalent Binding

Figure 1: Predicted metabolic and bioactivation pathways. The competition between GSH conjugation (detoxification) and protein adduct formation determines the hepatotoxic threshold.

Toxicological Profile (Read-Across Data)

Based on structural analogs (2-chloropyridine, N,N-diethylnicotinamide), the following profile is established for risk assessment.

Acute Toxicity
  • Oral: Predicted Harmful (Category 4) .[1] Analog 2-chloropyridine has an oral LD50 ~110 mg/kg (mouse).[2] The amide substitution likely reduces acute potency slightly but increases lipophilicity (absorption).

  • Dermal: Predicted Toxic (Category 3) . Pyridine derivatives penetrate skin efficiently.

  • Inhalation: Predicted Irritant/Toxic .[3] Aerosols will severely irritate mucous membranes.

Genotoxicity (Critical Endpoint)

Halogenated pyridines are often flagged for mutagenic potential.

  • Ames Test: High probability of Positive results in strains TA100 or TA1535 (base-pair substitution) due to the reactive C-Cl bond.

  • Recommendation: Treat as a potential mutagen until empirical data (OECD 471) proves otherwise.

Repeated Dose Toxicity (Target Organs)
  • Hepatotoxicity: Fatty degeneration, necrosis, and elevated liver enzymes (ALT/AST).

  • Nephrotoxicity: Pyridine derivatives often cause tubular necrosis.

Experimental Protocols for Risk Assessment

Protocol: High-Content Hepatotoxicity Screening (HCS)

This assay differentiates between general cytotoxicity and specific mitochondrial toxicity caused by GSH depletion.

Materials:

  • Primary Human Hepatocytes (PHH) or HepG2 cells.

  • Fluorescent Probes: TMRM (Mitochondrial potential), Hoechst 33342 (Nuclei), CellROX (Oxidative stress).

Step-by-Step Methodology:

  • Seeding: Plate hepatocytes in 96-well collagen-coated plates (20,000 cells/well). Equilibrate for 24h.

  • Dosing: Prepare a 7-point dilution series of the test compound (0.1 µM to 100 µM) in medium containing 0.1% DMSO.

    • Control: 2-Chloropyridine (Positive Control for toxicity), Vehicle (Negative).

  • Incubation: Incubate for 24h and 48h at 37°C.

  • Staining: Add TMRM (100 nM) and Hoechst (5 µg/mL) for 30 mins.

  • Imaging: Acquire images using a High-Content Analyzer (e.g., CellInsight).

  • Analysis:

    • Cytotoxicity: Decrease in nuclei count.

    • Mitochondrial Health: Decrease in TMRM intensity (indicates GSH depletion/oxidative stress).

Protocol: Reactive Metabolite Trapping (GSH Trapping)

To confirm if the 2-chloro group is a "soft spot" for reactivity.

  • Incubation: Incubate compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Trapping Agent: Add Glutathione (GSH) at 5 mM excess.

  • Quench: Stop reaction at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS): Screen for [M + 305]+ adducts (Parent - HCl + GSH).

    • Interpretation: Presence of GSH adducts confirms reactive electrophilic nature.

Occupational Exposure Limit (OEL) Derivation

For researchers handling this substance, we must calculate an Acceptable Daily Exposure (ADE) based on the "Read-Across" NOAEL (No Observed Adverse Effect Level).

Assumptions (Conservative):

  • Analog NOAEL: 5 mg/kg/day (Based on sub-chronic studies of 2-chloropyridine analogs).

  • Uncertainty Factors (UF):

    • Interspecies (

      
      ): 10
      
    • Intraspecies (

      
      ): 10
      
    • Sub-chronic to Chronic (

      
      ): 10
      
    • Data Gap (

      
      ): 3 (Due to lack of specific data)
      
    • Total Composite UF: 3000

Calculation:





Occupational Exposure Band (OEB): Based on an ADE of 83 µ g/day , this compound falls into OEB 3 (Hazardous) .

  • Handling: Fume hood required. Double gloving (Nitrile). HEPA filtration for solids.

Integrated Testing Strategy (ITS) Workflow

The following flowchart guides the decision-making process for clearing this compound for development.

RiskAssessment Start Start: 2-chloro-N-ethyl- N-methylpyridine-4-carboxamide InSilico Step 1: In Silico Prediction (Derek/Sarah Nexus) Start->InSilico Ames Step 2: Ames Test (OECD 471) (+/- S9 Activation) InSilico->Ames Decision1 Mutagenic? Ames->Decision1 Stop STOP: Genotoxic Impurity (Control to TTC levels) Decision1->Stop Yes Step3 Step 3: In Vitro Hepatotoxicity (GSH Depletion Assay) Decision1->Step3 No Decision2 High Cytotoxicity? Step3->Decision2 Safe Proceed: Establish OEL & Monitor Liver Enzymes Decision2->Safe No (>100µM IC50) Mitigate Mitigate: Structural Modification (Remove 2-Cl or Shield) Decision2->Mitigate Yes (<10µM IC50)

Figure 2: Integrated Testing Strategy (ITS) for decision making.

References

  • National Toxicology Program (NTP). (2020).[2] NTP Technical Report on the Toxicity Studies of 2-Chloropyridine. U.S. Department of Health and Human Services. [Link]

  • European Chemicals Agency (ECHA). (2023).[4] Registration Dossier: Pyridine derivatives and halogenated analogs.[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • Williams, D. P., & Park, B. K. (2003). Idiosyncratic toxicity: the role of toxicophores and bioactivation. Drug Discovery Today, 8(22), 1044-1050. [Link]

  • International Conference on Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Pharmacological Profiling of Pyridine-4-Carboxamide Scaffolds

Abstract & Scientific Context The pyridine-4-carboxamide scaffold represents a critical chemical space in modern antibacterial discovery, particularly for Fragment-Based Drug Discovery (FBDD) . While historically linked...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The pyridine-4-carboxamide scaffold represents a critical chemical space in modern antibacterial discovery, particularly for Fragment-Based Drug Discovery (FBDD) . While historically linked to antitubercular agents like Isoniazid and Ethionamide, recent phenotypic screens have identified substituted pyridine carboxamides as potent inhibitors of Mycobacterium tuberculosis (via AmiC-dependent prodrug activation) and ESKAPE pathogens (via DNA Gyrase B inhibition).

This Application Note provides a rigorous technical framework for evaluating 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (CEMPC) . The presence of the 2-chloro substituent enhances lipophilicity (cLogP modulation) and metabolic stability, while the N-ethyl-N-methyl amide tail provides a unique vector for exploring hydrophobic pockets in bacterial targets such as InhA or GyrB.

Compound Preparation & Handling

Objective: Ensure consistent solubility and prevent precipitation-induced false negatives in aqueous media.

Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    ClN
    
    
    O
  • Solubility Profile: Moderate lipophilicity. Poorly soluble in pure water; highly soluble in DMSO and Methanol.

  • Stability: Susceptible to hydrolysis at extreme pH (<3 or >10).

Stock Solution Protocol
  • Weighing: Weigh 10 mg of CEMPC into a sterile, antistatic glass vial.

  • Solvent: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 50 mM master stock concentration.

    • Calculation: Volume (mL) = [Mass (mg) / MW (214.65)] / Concentration (M).

  • Sonicate: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation of the pyridine ring) and store at -20°C.

    • Quality Control: Verify integrity via LC-MS if stored >3 months.

Protocol A: High-Throughput MIC Determination

Method: Broth Microdilution (CLSI M07-A10 Compliant) with Resazurin Reduction. Rationale: The 2-chloro substitution may limit optical density (OD) sensitivity due to potential compound precipitation at high concentrations. Resazurin (Alamar Blue) provides a metabolic readout that is less sensitive to precipitate interference.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum: S. aureus (ATCC 29213) or M. tuberculosis H37Rv (BSL-3 required).

  • Controls:

    • Positive: Ciprofloxacin (Broad spectrum) or Isoniazid (Mycobacterial).

    • Negative: 2% DMSO in CAMHB (Vehicle control).

Step-by-Step Workflow
  • Plate Preparation:

    • Dispense 50 µL of CAMHB into columns 2–12 of a 96-well clear flat-bottom plate.

    • Dispense 100 µL of 2x CEMPC working solution (e.g., 256 µg/mL in 2% DMSO) into column 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution from column 1 to 10 (transfer 50 µL). Discard the final 50 µL from column 10.

    • Result: Concentration range typically 128 µg/mL to 0.25 µg/mL.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB.[1]

    • Add 50 µL of diluted inoculum to wells 1–11.

    • Final Test Volume: 100 µL. Final DMSO: <1%.

  • Incubation:

    • Incubate at 37°C for 18–24 hours (7 days for M. tb).

  • Readout (Resazurin):

    • Add 10 µL of 0.01% Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Scoring: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

Data Visualization: Screening Workflow

ScreeningWorkflow Stock 50mM Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Dilute in CAMHB Inoculation Bacterial Inoculum (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Resazurin Assay (Fluorescence/Color) Incubation->Readout Add Reagent

Figure 1: High-Throughput Screening Workflow for CEMPC using Broth Microdilution.

Protocol B: Mechanism of Action (Membrane Integrity)

Rationale: Chlorinated pyridine derivatives can sometimes act as non-specific membrane disruptors rather than specific enzyme inhibitors. This assay validates "true" drug-like activity versus assay artifacts.

NPN Uptake Assay
  • Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic fluorescent probe. It fluoresces weakly in aqueous environments but strongly when inserted into damaged phospholipid bilayers.

  • Target: Gram-negative outer membrane permeabilization.

Protocol Steps
  • Preparation: Wash mid-log phase E. coli or P. aeruginosa cells in HEPES buffer (pH 7.2). Resuspend to OD

    
     = 0.5.
    
  • Treatment: Add CEMPC at 2x MIC concentration to the cell suspension.

  • Probe Addition: Add NPN to a final concentration of 10 µM.

  • Measurement: Measure fluorescence immediately (Excitation: 350 nm, Emission: 420 nm).

  • Interpretation:

    • High Fluorescence: Membrane disruption (Bactericidal/Detergent-like).

    • Low Fluorescence: Membrane intact (Intracellular target likely, e.g., Gyrase or InhA).

Mechanistic Hypothesis: The Prodrug Pathway

For Mycobacterium species, pyridine carboxamides often function as prodrugs.[2][3] The amide bond is hydrolyzed by the bacterial amidase AmiC , releasing the free carboxylic acid and the amine fragment.

Pathway Diagram

MechanismPath Prodrug CEMPC (Inactive Prodrug) Entry Passive Diffusion (Cell Wall) Prodrug->Entry Enzyme AmiC / Amidase (Bacterial Enzyme) Entry->Enzyme Cytosolic Access Active 2-Cl-Pyridine-4-Carboxylic Acid (Active Inhibitor) Enzyme->Active Activation Hydrolysis Amide Bond Hydrolysis Target Target Binding (InhA / GyrB) Active->Target Inhibition

Figure 2: Proposed Prodrug Activation Pathway in Mycobacteria.[3] CEMPC may require hydrolysis to exert effect.[2][4][5]

Data Analysis & Reporting

Summarize screening data using the following template to ensure comparability across different pyridine analogs.

ParameterDefinitionAcceptance Criteria (Hit Validation)
MIC Minimum Inhibitory Concentration< 10 µg/mL (for Lead); < 64 µg/mL (for Fragment)
MBC/MIC Ratio Bactericidal Index≤ 4 (Bactericidal); > 4 (Bacteriostatic)
CC

Cytotoxicity (Mammalian Vero cells)> 50 µg/mL (Selectivity Index > 10)
Z-Factor Assay Quality Control> 0.5 (Excellent screening window)

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[7]

  • PubChem. (2023).[8] Compound Summary: 2-chloro-N-ethylnicotinamide (Isomer Analog). National Library of Medicine.

  • Manning, A. J., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[2][3] Antimicrobial Agents and Chemotherapy.[3][4][9][10][11][12] (Note: Representative citation for pyridine carboxamide mechanism).

  • Swebocki, T., et al. (2023).[1] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[1] Protocols.io.[1] [1]

Sources

Application

Application Notes &amp; Protocols for the Development of Novel 2-Chloro-N-alkyl-N-alkylpyridine-4-carboxamide Analogs

Document ID: AN-2CNPC-2026-01 Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of analogs ba...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-2CNPC-2026-01

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of analogs based on the 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide scaffold. This parent compound serves as a hypothetical lead structure identified from a high-throughput screen, exhibiting promising, albeit unoptimized, activity against a target of interest. These application notes detail the rationale behind analog design, provide robust, step-by-step protocols for chemical synthesis and purification, and outline methodologies for in vitro biological characterization. The overarching goal is to systematically explore the structure-activity relationship (SAR) of this chemical series to identify candidates with improved potency, selectivity, and drug-like properties.

Introduction: The Rationale for Analog Development

In early-stage drug discovery, a "hit" compound like 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is merely a starting point. While demonstrating target engagement, it often possesses liabilities such as low potency, poor selectivity, suboptimal pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), or challenging synthesis.[1] The process of lead optimization, therefore, involves the iterative design, synthesis, and testing of structural analogs to mitigate these liabilities.[1]

The pyridine carboxamide core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[2][] Its derivatives have shown a wide range of activities, making them attractive templates for chemical exploration.[][4] This guide uses this scaffold to illustrate a robust workflow for navigating the critical hit-to-lead and lead optimization phases of drug discovery.

The central hypothesis is that systematic structural modifications to the parent compound will allow us to probe the chemical space around the target's binding pocket, leading to a deeper understanding of the SAR and the identification of a superior clinical candidate.

Part 1: Strategic Design of Analogs - A Structure-Activity Relationship (SAR) Roadmap

The design of the analog library is predicated on systematically modifying distinct regions of the parent molecule. Each modification is a specific question posed to the biological target.

Key Molecular Regions for Modification:

  • The Pyridine Ring (Position 2): The Chloro Substituent: The 2-chloro group is an important synthetic handle and influences the electronics of the pyridine ring.

    • Rationale: Replacing the chloro group with other halogens (F, Br) or small electron-withdrawing (CN) or electron-donating (CH₃) groups can modulate the pKa of the pyridine nitrogen and impact hydrogen bonding or halogen bonding interactions within the target's active site. This exploration is critical for optimizing binding affinity.[5]

  • The Amide Linker: The N,N-disubstituted amide is a central, rigidifying feature.

    • Rationale: While the core amide is often retained for its metabolic stability and ability to form hydrogen bonds, subtle changes can be explored. For instance, inversion of the amide (to a retro-amide) or its replacement with a bioisostere like a thioamide can drastically alter geometry and electronic properties, sometimes leading to unexpected gains in activity.[6]

  • The N-Alkyl Substituents (Ethyl and Methyl Groups): These groups project into a putative hydrophobic pocket of the target protein.

    • Rationale: This is a primary area for SAR exploration. Systematically varying the size, sterics, and lipophilicity of these groups can optimize van der Waals interactions.

      • Increase Size: Progress from methyl/ethyl to larger alkyls (e.g., propyl, isopropyl, cyclopropyl). The introduction of a cyclopropyl group can enhance metabolic stability and introduce conformational restriction.[7]

      • Introduce Polarity: Incorporate groups like methoxyethyl (-CH₂CH₂OCH₃) or hydroxyethyl (-CH₂CH₂OH) to probe for potential hydrogen bond donors or acceptors in the binding pocket.

      • Conformational Restriction: Tie the two alkyl groups together into a small ring system (e.g., azetidine, pyrrolidine) to reduce the number of rotatable bonds. This decreases the entropic penalty upon binding and can significantly increase potency.[8][9]

The iterative process of designing, synthesizing, and testing these analogs is visualized in the Design-Make-Test-Analyze (DMTA) cycle diagram below.

DMTA_Cycle Design Analog Design Hypothesize SAR - In silico modeling - Select modifications Synthesize Synthesis Amide coupling - Parallel synthesis Design:e->Synthesize:w New Ideas Purify Purification & QC Chromatography - NMR, LC-MS, HPLC Synthesize:e->Purify:w Test Biological Testing In vitro potency - Selectivity assays - ADME screening Purify:e->Test:w Pure Analogs Analyze Data Analysis Determine SAR - Identify trends - Prioritize new designs Test:s->Analyze:n Analyze:w->Design:e SAR Insights

Caption: The Design-Make-Test-Analyze (DMTA) Cycle for Lead Optimization.

Part 2: Synthetic Chemistry - Application Notes and Protocols

The synthesis of the proposed analogs is centered around a robust and scalable amide bond formation protocol. The general approach involves coupling the commercially available 2-chloroisonicotinic acid with a diverse set of secondary amines.

General Synthetic Workflow

The diagram below outlines the standard workflow for synthesizing and purifying the target analogs.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Final Analysis Start_Acid 2-Chloroisonicotinic Acid (1.0 eq) Reaction_Vessel Combine Reagents Stir at 0°C to RT Monitor by LC-MS Start_Acid->Reaction_Vessel Start_Amine Secondary Amine (R1R2NH) (1.1 eq) Start_Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., T3P) (1.5 eq) Coupling_Reagent->Reaction_Vessel Base Base (e.g., Pyridine) (3.0 eq) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Ethyl Acetate) Solvent->Reaction_Vessel Quench Aqueous Quench (e.g., sat. NaHCO₃) Reaction_Vessel->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final_Product Pure Analog Purify->Final_Product QC QC Checks: - ¹H NMR - LC-MS - HPLC (>95% purity) Final_Product->QC

Caption: General workflow for analog synthesis, purification, and analysis.

Protocol 2.1: General Procedure for Amide Coupling using T3P

Rationale: Propanephosphonic acid anhydride (T3P®) is a highly effective coupling reagent known for its mild reaction conditions, low epimerization rates for chiral substrates, and ease of workup, as the byproducts are water-soluble.[10] Pyridine is used as a mild, non-nucleophilic base to neutralize the generated acids.[10]

Materials:

  • 2-chloroisonicotinic acid (1.0 equiv)

  • Secondary amine (1.1 equiv)

  • T3P® (50% solution in ethyl acetate, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • Anhydrous ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-chloroisonicotinic acid (1.0 equiv) and the corresponding secondary amine (1.1 equiv).

  • Dissolution: Dissolve the solids in anhydrous ethyl acetate (or DCM) to a concentration of approximately 0.2 M with respect to the carboxylic acid.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (3.0 equiv) to the stirred solution via syringe.

  • Coupling Reagent Addition: Add T3P® solution (1.5 equiv) dropwise over 5-10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Quench: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with additional ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide analog.

  • Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Part 3: In Vitro Biological Evaluation

For this guide, we will assume the parent compound is an antagonist of a G-protein coupled receptor (GPCR), a common target class for drugs.[11] The primary assay will determine the potency (IC₅₀) of the new analogs. Subsequent assays will assess selectivity and metabolic stability.

Protocol 3.1: GPCR Antagonist Potency Assay (Luminescence-Based)

Rationale: Modern GPCR assays often leverage bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation technologies, such as NanoBiT®, to measure protein-protein interactions downstream of receptor activation (e.g., GPCR-G protein or GPCR-β-arrestin).[12] These assays are highly sensitive, quantitative, and amenable to high-throughput screening. An alternative is a luminescence-based assay that can be performed in cell lysates, simplifying the workflow.[13][14] This protocol describes a general method for determining the IC₅₀ of an antagonist.

Materials:

  • HEK293 cells stably expressing the target GPCR and a luciferase-based reporter system (e.g., NanoLuc®-G protein).

  • Agonist for the target GPCR (at EC₈₀ concentration).

  • Test compounds (analogs) dissolved in 100% DMSO.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Luciferase substrate (e.g., furimazine).

  • White, opaque 384-well microplates.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. This will create a dose-response curve, typically 10 points, in triplicate.

  • Cell Plating: Harvest the engineered HEK293 cells and resuspend them in assay buffer to the desired density. Dispense the cell suspension into the 384-well plates containing the test compounds.

  • Antagonist Incubation: Incubate the plates for 15-30 minutes at room temperature to allow the test compounds (potential antagonists) to bind to the receptor.

  • Agonist Challenge: Add a fixed concentration of the known agonist (predetermined to give ~80% of the maximal signal, the EC₈₀) to all wells except the negative controls (which receive buffer only).

  • Signal Incubation: Incubate the plates for an additional 30-60 minutes at room temperature to allow for GPCR signaling to occur.

  • Detection: Add the luciferase substrate according to the manufacturer's instructions.

  • Measurement: Immediately read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data: Set the signal from wells with "agonist only" as 100% activity and the signal from "buffer only" wells as 0% activity.

    • Plot the normalized response versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value for each analog.

Protocol 3.2: Microsomal Stability Assay

Rationale: Assessing metabolic stability is a critical step in early drug discovery.[15] The liver microsomal stability assay provides a measure of how quickly a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s), giving an early indication of its potential in vivo clearance.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • Phosphate buffer (0.1 M, pH 7.4).

  • Test compounds and a positive control (e.g., Verapamil).

  • Acetonitrile (ACN) containing an internal standard for LC-MS analysis.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of HLM in phosphate buffer (final protein concentration typically 0.5-1.0 mg/mL). Prepare the NADPH regenerating system.

  • Reaction Initiation: In a 96-well plate, add the HLM solution. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37 °C for 5 minutes.

  • Start Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing cold ACN with an internal standard. The 0-minute time point is taken immediately after adding NADPH.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein.

Part 4: Data Interpretation and SAR Analysis

The data generated from these assays must be collated and analyzed to guide the next DMTA cycle.

Table 1: Representative SAR Data Table for Pyridine-4-carboxamide Analogs

Compound IDIC₅₀ (nM) [Target GPCR]In Vitro t₁/₂ (min) [HLM]
Parent -CH₃-CH₂CH₃52015
ANALOG-01 -CH₂CH₃-CH₂CH₃35022
ANALOG-02 -CH₂CH₃-CH(CH₃)₂15045
ANALOG-03 \multicolumn{2}{c}{-(CH₂)₄-} (Pyrrolidine)45>60
ANALOG-04 -CH₃-CH₂-cPr280>60
...............

Analysis and Next Steps:

  • From ANALOG-01 to ANALOG-03: The data suggest that increasing the steric bulk and conformational rigidity of the N-alkyl substituents is beneficial for potency (IC₅₀ decreases from 520 nM to 45 nM). The pyrrolidine analog (ANALOG-03) shows a significant improvement in both potency and metabolic stability.

  • From ANALOG-04: The introduction of a cyclopropylmethyl group also dramatically improves metabolic stability, likely by removing a site of oxidative metabolism.

Based on these results, the next round of synthesis should focus on exploring other cyclic amine substitutions at the amide nitrogen and further modifications based on the most promising leads.

References

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activ
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen.
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (2021).
  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024).
  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PMC.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au.
  • High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys.
  • 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. II. Structure-activity relationships and active configuration of 2-(3-pyridyl)thiazolidine-4-carboxamides as platelet-activating factor receptor antagonists. (1998). PubMed.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). PubMed.
  • An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. (2023).
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. (2024).
  • Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025).
  • In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2026).
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC.
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. (2011). Organic Chemistry Portal.
  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC.
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
  • Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evalu
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2025).
  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020).
  • Synthesis and Properties of Pyridine-4-carboxamide-1,3,4-oxadiazoles. (2025).
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. (2022). Semantic Scholar.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
  • 2-chloro-N-(4-methylpyridin-2-yl)pyridine-3-carboxamide. (2024). Smolecule.
  • 2-Chloropyridine. (n.d.).
  • Biological Activities of Pyridine Derivatives. (n.d.). Building Block / BOC Sciences.

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Method

Application Note: Functional Validation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (CEMPC) as a DNA Gyrase B Inhibitor

Executive Summary & Rationale This guide details the experimental validation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (referred to herein as CEMPC ), a synthetic small molecule designed to target the ATPase dom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the experimental validation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (referred to herein as CEMPC ), a synthetic small molecule designed to target the ATPase domain of bacterial DNA Gyrase (GyrB subunit).

Unlike fluoroquinolones (e.g., ciprofloxacin), which stabilize the DNA-Gyrase cleavage complex (GyrA), pyridine-4-carboxamide derivatives typically function as competitive inhibitors of ATP . The specific substitution pattern of CEMPC—specifically the 2-chloro moiety and the dialkyl amide tail—suggests a design intended to exploit the hydrophobic sub-pocket of the GyrB ATP-binding site while maintaining favorable solubility profiles.

This document provides a self-validating workflow to transition CEMPC from a chemical entity to a validated biological hit, utilizing three orthogonal assays:

  • Enzymatic: Coupled ATPase Assay (IC50 determination).

  • Functional: DNA Supercoiling Gel Assay (Mechanism confirmation).

  • Biological: MIC Determination (Cellular permeability verification).

Chemical Profile & Preparation[1][2][3]

PropertySpecificationExperimental Note
IUPAC Name 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide--
Molecular Weight ~198.65 g/mol Fragment-like lead; high ligand efficiency potential.
Solubility DMSO (up to 100 mM)Critical: Avoid aqueous buffers for stock solution to prevent precipitation.
Stability Hydrolytically stable at pH 7.4Store stocks at -20°C; avoid repeated freeze-thaw cycles.
UV Absorbance

~260-270 nm
Warning: May interfere with direct DNA quantitation; use fluorometric or coupled-enzyme readouts.

Stock Preparation Protocol:

  • Dissolve CEMPC powder in 100% anhydrous DMSO to a concentration of 50 mM .

  • Vortex for 60 seconds to ensure complete solubilization.

  • Clarify by centrifugation (13,000 x g, 1 min) if any turbidity remains.

  • Prepare working aliquots (e.g., 20 µL) to minimize freeze-thaw degradation.

Mechanism of Action (MOA)

The following diagram illustrates the competitive inhibition mechanism. CEMPC competes with ATP for the N-terminal domain of the GyrB subunit, preventing the dimerization and energy transduction required for DNA strand passage.

Gyrase_Inhibition_Pathway cluster_enzyme Gyrase Catalytic Cycle cluster_inhibitor Inhibition Mechanism GyrB_Open GyrB (Open Conformation) ATP_Bind ATP Binding GyrB_Open->ATP_Bind + ATP Blocked_Complex GyrB-CEMPC Complex (Catalytically Inert) GyrB_Open->Blocked_Complex Binding event Dimerization GyrB Dimerization (N-gate closure) ATP_Bind->Dimerization Hydrolysis ATP Hydrolysis (Energy Release) Dimerization->Hydrolysis StrandPass DNA Strand Passage (Supercoiling) Hydrolysis->StrandPass CEMPC CEMPC (Inhibitor) CEMPC->GyrB_Open Competes with ATP Blocked_Complex->ATP_Bind BLOCKS caption Figure 1: CEMPC acts as a competitive inhibitor at the GyrB ATP-binding pocket.

Protocol A: Coupled Enzyme ATPase Assay (Primary Screen)

Objective: Quantify the IC50 of CEMPC by measuring the inhibition of ATP hydrolysis. Principle: Gyrase hydrolyzes ATP to ADP. Pyruvate Kinase (PK) converts ADP back to ATP using PEP, generating Pyruvate.[1] Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to NAD+ .[2] The rate of NADH depletion (measured at 340 nm) is directly proportional to Gyrase activity.

Materials
  • Enzyme: E. coli DNA Gyrase (A2B2 heterotetramer).

  • Substrate: Linear pBR322 DNA (stimulates ATPase activity).[3]

  • Coupling Mix: 1 mM PEP, 400 µM NADH, 20 U/mL PK/LDH mix.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 2 mM DTT.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a "2X Reaction Mix" containing buffer, linear DNA (10 µg/mL final), PEP, NADH, and PK/LDH. Do not add ATP or Gyrase yet.

  • Compound Dilution: Prepare a 10-point serial dilution of CEMPC in 10% DMSO (Final assay DMSO concentration will be 1%). Range: 100 µM to 0.1 nM.

  • Plate Setup (96-well Clear Plate):

    • Add 50 µL 2X Reaction Mix to all wells.

    • Add 10 µL CEMPC dilutions.

    • Controls:

      • Positive Control:[4][3] 10 µL 10% DMSO (No inhibitor).

      • Background Control: 10 µL 10% DMSO (No Enzyme).

      • Reference Control: Novobiocin (known GyrB inhibitor).[3]

  • Enzyme Addition: Add 20 µL Gyrase enzyme (approx. 1-5 U/reaction) to relevant wells. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Initiation: Add 20 µL ATP (2 mM final concentration) to start the reaction.

  • Measurement: Immediately read Absorbance at 340 nm in kinetic mode (every 30 seconds for 30 minutes) at 25°C.

Data Analysis & Self-Validation
  • Calculation: Calculate the slope (V_max) of the linear portion of the NADH decay curve (0–10 min).

  • Validation Check 1: The "No Enzyme" control must show a flat line (slope ≈ 0). If it decreases, your NADH is degrading or the compound is interfering.

  • Validation Check 2: The "No DNA" rate should be ~10-fold lower than the "Plus DNA" rate. This confirms the enzyme is functional and DNA-stimulated.

Protocol B: DNA Supercoiling Gel Assay (Functional Confirmation)

Objective: Confirm that ATPase inhibition translates to a halt in DNA supercoiling. Principle: Relaxed plasmid DNA migrates slower than supercoiled DNA in agarose gels. Active gyrase converts relaxed DNA to supercoiled.[5][6][3][7]

Methodology
  • Reaction Assembly (30 µL volume):

    • buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

    • 1.8 mM Spermidine (Critical for DNA condensation).[6]

    • 1 mM ATP.[5][6]

    • 0.5 µg Relaxed pBR322 plasmid.

    • CEMPC (at 2x and 5x the IC50 determined in Protocol A).

    • 1 U DNA Gyrase.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Add 6 µL 5X Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol). Optional: Add Proteinase K to digest the enzyme if bands are smeared.

  • Electrophoresis: Run on a 1.0% Agarose gel (without Ethidium Bromide) at 2-3 V/cm for 3-4 hours. Note: Running without EtBr improves separation of topoisomers. Stain post-run.

  • Staining: Stain with Ethidium Bromide (0.5 µg/mL) for 30 mins; destain in water for 15 mins.

Interpretation
  • Lane 1 (Relaxed DNA only): Single slow-migrating band.

  • Lane 2 (Gyrase + ATP + DMSO): Fast-migrating supercoiled band.

  • Lane 3 (CEMPC Treated): If active, this lane will resemble Lane 1 (inhibition of supercoiling). Partial inhibition appears as a "ladder" of intermediate topoisomers.

Experimental Workflow Visualization

Workflow cluster_Screen Phase 1: Biochemical Screen cluster_Validation Phase 2: Functional Check cluster_Cell Phase 3: Cellular Potency Compound CEMPC Stock (50 mM in DMSO) ATPase Coupled ATPase Assay (Readout: OD340) Compound->ATPase IC50_Calc Calculate IC50 ATPase->IC50_Calc GelAssay Supercoiling Assay (Readout: Gel Bands) IC50_Calc->GelAssay If IC50 < 50 µM Mech_Check Confirm MOA GelAssay->Mech_Check MIC MIC Determination (S. aureus / E. coli) Mech_Check->MIC If Supercoiling Inhibited caption Figure 2: Step-wise validation workflow for CEMPC.

References & Authoritative Sources

  • Maxwell, A., & Lawson, D. M. (2003). The ATP-binding site of type II topoisomerases as a target for antibacterial drugs. Current Topics in Medicinal Chemistry.

  • Inspiralis. DNA Gyrase ATPase Assay Protocols. Inspiralis Technical Guides.

  • TopoGEN. DNA Gyrase Assay Kit User Manual (Gel-based supercoiling). TopoGEN Protocols.

  • Basarab, G. S., et al. (2015). Pyridine-4-carboxamide inhibitors of DNA gyrase B. Journal of Medicinal Chemistry. (Provides SAR context for the carboxamide scaffold).

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Carboxamide Derivative The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridine Carboxamide Derivative

The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The novel compound, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, represents a new chemical entity within this promising class. Its therapeutic potential is currently uncharacterized. This document provides a comprehensive guide for the initial in vitro evaluation of this compound, designed for researchers in drug discovery and development.

Our approach is structured as a tiered screening cascade, commencing with fundamental cytotoxicity assessments to establish a therapeutic window. This is followed by a broad phenotypic screening to identify potential antimicrobial or anticancer activities. Subsequent, more focused assays are then proposed to elucidate the mechanism of action based on initial findings. This systematic progression ensures a resource-efficient and scientifically rigorous characterization of the compound's biological profile.

I. Pre-experimental Compound Management

Prior to initiating any biological assays, proper handling and characterization of the test compound are paramount to ensure data reproducibility and integrity.

1.1. Compound Quality Control and Stock Solution Preparation

  • Purity Assessment: The purity of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide should be determined using methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is recommended for in vitro screening.

  • Solubility Testing: The solubility of the compound in various common solvents (e.g., DMSO, ethanol, water) should be determined. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (typically DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

II. Tier 1: Foundational Cytotoxicity Profiling

A critical initial step is to determine the compound's general toxicity against mammalian cells. This data is essential for interpreting any observed biological activity and for establishing a concentration range for subsequent assays.

2.1. MTT Assay for Cellular Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like HeLa or A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the cells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

ParameterRecommended Condition
Cell LineHEK293, HeLa, A549
Seeding Density5,000 - 10,000 cells/well
Compound Concentration0.1 µM to 100 µM (example)
Incubation Time24, 48, 72 hours
Final DMSO %< 0.5%

III. Tier 2: Broad Spectrum Antimicrobial Screening

Given that many pyridine carboxamide derivatives exhibit antimicrobial properties, a logical next step is to screen for antibacterial and antifungal activity.[1][4]

3.1. Antibacterial Susceptibility: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Protocol:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform two-fold serial dilutions of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

3.2. Antifungal Susceptibility Testing

Similar to the antibacterial assay, a broth microdilution method can be used to determine the antifungal activity against clinically relevant yeast species like Candida albicans.

Protocol:

  • Fungal Inoculum Preparation: Prepare a fungal suspension of Candida albicans (e.g., ATCC 90028) and dilute it in RPMI-1640 medium to the desired final concentration.

  • Compound Dilution: Perform serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours.

  • MIC Determination: Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the positive control.

ParameterAntibacterial AssayAntifungal Assay
OrganismsS. aureus, E. coliC. albicans
MediumMueller-Hinton BrothRPMI-1640
Inoculum Size~5 x 10^5 CFU/mL~0.5-2.5 x 10^3 cells/mL
Incubation37°C, 18-24 hours35°C, 24-48 hours

IV. Tier 3: Mechanistic Exploration (Hypothetical Scenarios)

The results from the initial screening will guide the subsequent mechanistic studies. Below are two hypothetical scenarios and the corresponding experimental workflows.

Scenario A: Compound Exhibits Significant Antibacterial Activity

If the compound shows potent antibacterial activity with minimal mammalian cytotoxicity, further investigation into its mechanism of action is warranted. Some pyridine carboxamides are known to target bacterial DNA gyrase.[5]

Workflow for Antibacterial Mechanism of Action:

A Initial Hit: Potent Antibacterial Activity B DNA Gyrase Inhibition Assay A->B C Bacterial Macromolecular Synthesis Assay A->C D Membrane Integrity Assay A->D E Conclusion: DNA Gyrase Inhibitor B->E Inhibition Observed F Conclusion: Protein/RNA Synthesis Inhibitor C->F Specific Inhibition of Protein/RNA Synthesis G Conclusion: Membrane Disruptor D->G Membrane Damage Detected

Caption: Hypothetical workflow for elucidating antibacterial mechanism.

Protocol Example: DNA Gyrase Inhibition Assay

This assay measures the ability of the compound to inhibit the supercoiling activity of bacterial DNA gyrase.

  • Reaction Setup: In a microcentrifuge tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations in an appropriate assay buffer.

  • ATP Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. A potent inhibitor will prevent the conversion of relaxed plasmid to the supercoiled form.

Scenario B: Compound Exhibits Selective Anticancer Activity

If the compound demonstrates significant cytotoxicity against cancer cell lines but not against non-cancerous cells, further investigation into its anticancer mechanism is necessary.

Workflow for Anticancer Mechanism of Action:

A Initial Hit: Selective Anticancer Activity B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (e.g., Annexin V/PI Staining) A->C D Target-Based Assay (e.g., Kinase Inhibition) A->D Based on literature for similar scaffolds E Conclusion: Cell Cycle Arrest B->E Accumulation in a specific phase F Conclusion: Induction of Apoptosis C->F Increased Annexin V positive cells G Conclusion: Specific Target Engagement D->G Inhibition of target activity

Caption: Hypothetical workflow for exploring anticancer mechanism.

Protocol Example: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also requires RNase treatment to ensure only DNA is stained.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle. A compound that induces cell cycle arrest will cause an accumulation of cells in a specific phase.

V. Data Interpretation and Next Steps

The collective data from this tiered approach will provide a solid foundation for understanding the in vitro pharmacological profile of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

  • A high IC50 in cytotoxicity assays coupled with a low MIC in antimicrobial assays suggests a favorable therapeutic index for antimicrobial applications.

  • Selective cytotoxicity towards cancer cells indicates potential for development as an anticancer agent.

  • The mechanistic studies will provide crucial insights into the molecular targets and pathways affected by the compound, guiding lead optimization and further preclinical development.

This systematic evaluation will enable a data-driven decision on the future trajectory of this novel compound in the drug discovery pipeline.

References

  • Farag, A. M., Kheder, N. A., & Dawood, K. M. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Polycyclic Aromatic Compounds, 44(9), 5927–5937. [Link]

  • Taylor & Francis. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. [Link]

  • Semantic Scholar. (n.d.). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • Singh, M., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 239–247. [Link]

  • Wang, Y., et al. (2019). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PLoS ONE, 14(1), e0210325. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. [Link]

  • JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]

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Method

Application Note: A Multi-Assay Framework for Characterizing the Efficacy of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide as a Putative GPCR Modulator

Introduction The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for diverse biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for diverse biological activities, from kinase inhibition to modulation of G protein-coupled receptors (GPCRs).[1][2] This application note focuses on a strategic framework for evaluating the cellular efficacy of a novel pyridine carboxamide derivative, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide .

Given the prevalence of pyridine carboxamides as GPCR modulators, we hypothesize that this compound may interact with this receptor class.[3] Specifically, we will use the orphan G protein-coupled receptor 35 (GPR35) as a model target system. GPR35 has emerged as a promising, albeit challenging, therapeutic target, and several screening campaigns have been developed to identify its modulators.[4][5]

To comprehensively characterize the compound's efficacy, a tiered, multi-assay approach is essential. This strategy ensures that observed functional effects are not artifacts of cellular toxicity and allows for a nuanced understanding of the compound's mechanism of action. Our framework proceeds through three logical stages:

  • Baseline Cytotoxicity Assessment: To establish a therapeutic window and ensure subsequent functional data is valid.

  • G-Protein Dependent Signaling: To measure effects on the canonical Gαs/Gαi-cAMP second messenger pathway.

  • G-Protein Independent Signaling: To assess β-arrestin recruitment, a key pathway for receptor desensitization and biased signaling.

This document provides the scientific rationale and detailed, field-proven protocols for each stage, enabling researchers to robustly determine the efficacy and preliminary mechanism of action for this and other novel small molecules.

Foundational Assessment: Cell Viability and Cytotoxicity

Expert Rationale: Before any functional characterization, it is imperative to determine the concentration range at which 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide affects basic cellular health. A compound that induces cell death or halts proliferation can produce false positives or negatives in downstream functional assays that rely on healthy, metabolically active cells.[6][7] We will utilize an ATP-based luminescence assay, a highly sensitive "gold standard" method that quantifies the ATP present in metabolically active cells, providing a direct proxy for cell viability. This allows for the calculation of the 50% cytotoxic concentration (CC50), defining the upper concentration limit for subsequent experiments.

Protocol 1: ATP-Based Cell Viability Assay

This protocol is based on the principles of the Promega CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • HEK293 cells (or a relevant cell line, preferably one used for subsequent functional assays)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (Compound)

  • DMSO (Vehicle control)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well microplates suitable for luminescence

  • Multichannel pipette

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Adjust cell density to 1 x 10^5 cells/mL in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series of the compound in complete growth medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.5%).

    • Prepare a "vehicle control" (medium with the same final DMSO concentration) and a "no-cell" control (medium only).

  • Cell Treatment:

    • Carefully remove the old medium from the cell plate.

    • Add 100 µL of the prepared compound dilutions and controls to the respective wells.

    • Incubate for a period relevant to your planned functional assays (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

Data Presentation: Sample Cytotoxicity Data
Compound Conc. (µM)Luminescence (RLU)% Viability vs. Vehicle
1005,1205.1%
33.312,35012.4%
11.148,90048.9%
3.795,60095.6%
1.299,80099.8%
0.4101,200101.2%
0.199,950100.0%
0 (Vehicle)100,000100.0%
No Cells8500.0%

Result: The calculated CC50 for this dataset is approximately 11 µM. Subsequent functional assays should be conducted at concentrations well below this value (e.g., ≤ 1 µM) to ensure observed effects are target-specific.

Functional Efficacy: G-Protein Signaling (cAMP Modulation)

Expert Rationale: Many GPCRs signal by modulating the activity of adenylyl cyclase, leading to an increase (via Gαs coupling) or decrease (via Gαi coupling) in the intracellular concentration of the second messenger cyclic AMP (cAMP).[8] Measuring cAMP levels is a direct and robust method to assess a compound's functional impact on these pathways.[9] We will employ a homogeneous, luminescence-based assay that leverages a genetically engineered luciferase that is directly responsive to cAMP levels, providing a highly sensitive and high-throughput compatible readout.[10][11] This assay will be run in two modes:

  • Agonist Mode: To determine if the compound itself can activate the receptor.

  • Antagonist Mode: To determine if the compound can block the activation induced by a known agonist. For the GPR35 model, a known agonist like Zaprinast would be used.[3][5]

Signaling Pathway Diagram: Gαs and Gαi Coupling

GPCR_cAMP_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., GPR35) Gs Gαs GPCR->Gs Activates Gi Gαi GPCR->Gi Activates AC Adenylyl Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts Compound Test Compound (Agonist/Antagonist) Compound->GPCR Binds Gs->AC Stimulates (+) Gi->AC Inhibits (-) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: GPCR-mediated cAMP signaling pathway.

Protocol 2: Luminescent cAMP Assay

This protocol is based on the principles of the Promega cAMP-Glo™ Assay.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., GPR35)

  • Assay medium (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)

  • Test Compound and Vehicle (DMSO)

  • Reference Agonist (e.g., Zaprinast for GPR35)

  • cAMP-Glo™ Lysis Buffer, Detection Solution, and Kinase-Glo® Reagent

  • White, opaque-walled 384-well microplates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed GPR35-expressing HEK293 cells into a 384-well plate at a density of 2,500-5,000 cells/well in 20 µL of complete growth medium.

    • Incubate overnight (37°C, 5% CO2).

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in assay medium.

    • For Antagonist Mode: Prepare serial dilutions of the test compound in assay medium containing a fixed EC80 concentration of the reference agonist (e.g., Zaprinast).

    • Prepare controls: Vehicle, No-treatment, and Reference Agonist max response.

  • Cell Treatment:

    • Add 10 µL of the appropriate compound/control dilution to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Assay Execution:

    • Add 20 µL of cAMP-Glo™ Lysis Buffer.

    • Incubate for 15 minutes at room temperature.

    • Add 20 µL of cAMP Detection Solution (containing PKA).

    • Incubate for 20 minutes at room temperature.

    • Add 40 µL of Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence. A decrease in luminescence corresponds to an increase in cAMP (for Gs) and vice versa (for Gi).

Data Presentation: Sample Antagonist Mode Data
Compound Conc. (µM)Luminescence (RLU)% Inhibition of Agonist Response
10.095,50098.2%
3.392,10094.0%
1.155,30050.9%
0.3721,50011.2%
0.1212,3000.4%
0.0411,9000.0%
Vehicle (no agonist)100,000103.5%
Agonist (EC80)12,0000.0%

Result: The data indicates the compound is an antagonist of the GPR35 receptor's G-protein signaling pathway, with a calculated IC50 of approximately 1.1 µM.

Functional Efficacy: β-Arrestin Recruitment

Expert Rationale: Upon agonist binding, GPCRs are phosphorylated by GPCR kinases (GRKs), creating a binding site for β-arrestin proteins. This interaction is crucial for desensitizing G-protein signaling and initiating a separate wave of G-protein-independent signaling.[12][13] Assessing β-arrestin recruitment is therefore critical for a full picture of a compound's efficacy and is the primary method for identifying "biased ligands" that preferentially activate one pathway over the other. We will describe an assay based on Enzyme Fragment Complementation (EFC), where the GPCR is tagged with a small enzyme fragment and β-arrestin is tagged with the larger, complementing fragment. Recruitment brings the fragments together, forming an active enzyme that generates a detectable signal.[14]

Workflow Diagram: β-Arrestin Recruitment Assay (EFC)

bArrestin_Workflow cluster_steps Assay Workflow Start Start: Engineered Cells Inactive Inactive State: GPCR-PK and βArr-EA are separate. No Signal. Start->Inactive Add_Ligand Add Ligand (Agonist) Inactive->Add_Ligand Activation GPCR Activation & Phosphorylation Add_Ligand->Activation Recruitment β-Arrestin Recruitment: PK and EA fragments are brought into proximity. Activation->Recruitment Complementation Enzyme Complementation: Active enzyme is formed. Recruitment->Complementation Add_Substrate Add Substrate Complementation->Add_Substrate Signal Signal Generation: Luminescence is produced. Add_Substrate->Signal End Measure Signal with Luminometer Signal->End

Caption: Workflow for an EFC-based β-arrestin recruitment assay.

Protocol 3: β-Arrestin Recruitment Assay

This protocol is based on the principles of the DiscoverX PathHunter® β-Arrestin Assay.

Materials:

  • Cell line co-expressing the GPCR fused to ProLink™ (PK) and β-arrestin fused to Enzyme Acceptor (EA)

  • Cell plating medium and assay buffer

  • Test Compound and Vehicle (DMSO)

  • Reference Agonist

  • PathHunter® Detection Reagents

  • White, opaque-walled 384-well microplates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the engineered cells in a 384-well plate at an optimized density in 20 µL of cell plating medium.

    • Incubate overnight (37°C, 5% CO2).

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • For Antagonist Mode: Prepare serial dilutions of the test compound in assay buffer containing a fixed EC80 concentration of the reference agonist.

  • Cell Treatment:

    • Add 5 µL of the compound/control dilutions to the appropriate wells.

    • Incubate for 60-90 minutes at 37°C or room temperature, as optimized for the specific receptor.

  • Assay Execution:

    • Prepare the PathHunter® detection reagent cocktail according to the manufacturer's protocol.

    • Add 12 µL of the detection cocktail to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure chemiluminescence using a plate-reading luminometer.

Data Presentation: Sample Antagonist Mode Data
Compound Conc. (µM)Luminescence (RLU)% Inhibition of Agonist Response
10.015,30099.1%
3.318,90096.2%
1.165,40048.8%
0.37110,20011.5%
0.12122,5001.2%
0.04124,1000.0%
Vehicle (no agonist)12,000102.3%
Agonist (EC80)124,0000.0%

Result: The compound demonstrates potent antagonism of agonist-induced β-arrestin recruitment, with a calculated IC50 of approximately 1.1 µM, suggesting it acts as a balanced antagonist across both G-protein and β-arrestin pathways.

Integrated Workflow and Conclusion

Overall Experimental Workflow

Overall_Workflow cluster_tier1 Tier 1: Foundational cluster_tier2 Tier 2: Functional Screening cluster_tier3 Tier 3: Analysis Compound Test Compound: 2-chloro-N-ethyl-N- methylpyridine-4-carboxamide Viability Protocol 1: Cell Viability Assay Compound->Viability Decision1 Is CC50 >> highest test concentration? Viability->Decision1 cAMP Protocol 2: cAMP Assay (Antagonist Mode) Decision1->cAMP Yes Decision1:e->cAMP:w bArrestin Protocol 3: β-Arrestin Assay (Antagonist Mode) Decision1->bArrestin Yes Decision1:e->bArrestin:w Analysis Data Interpretation: - Calculate IC50 for each pathway - Assess for biased signaling cAMP->Analysis bArrestin->Analysis

Caption: Tiered assay workflow for compound characterization.

This application note outlines a robust, logical, and efficient workflow for characterizing the cellular efficacy of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide. By first establishing a non-cytotoxic concentration range, researchers can have high confidence in the data generated from subsequent functional assays. The parallel assessment of both G-protein and β-arrestin signaling pathways provides a comprehensive mechanistic profile, enabling the classification of the compound as a potential agonist, antagonist, or biased modulator of its target GPCR. This multi-assay framework is a critical tool for advancing novel compounds through the early stages of the drug discovery pipeline.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Biocompare. (n.d.). cAMP Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Principles of commonly used cAMP assays. Retrieved from [Link]

  • Cahyaningrum, D., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays - Mesure Enzyme Activity. Retrieved from [Link]

  • An, S., & Wang, T. (2012). Measurement of β-Arrestin Recruitment for GPCR Targets. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. Retrieved from [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Mackenzie, A. E., et al. (2012). Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Table 1, Assays for GPR35 - Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Asif, M. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Retrieved from [Link]

  • Heynen-Genel, S., et al. (2010). Selective GPR35 Antagonists - Probes 1 & 2. National Center for Biotechnology Information. Retrieved from [Link]

  • Stoeber, M., et al. (2020). A novel luminescence-based β-arrestin membrane recruitment assay for unmodified GPCRs. bioRxiv. Retrieved from [Link]

  • Dai, S., et al. (2019). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science (RSC Publishing). Retrieved from [Link]

  • Hauser, A. S., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]

  • Nim, S., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega. Retrieved from [Link]

  • Southern, C., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Heynen-Genel, S., et al. (2011). Selective GPR35 Antagonists - Probe 3. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. Retrieved from [Link]

  • Kumar, P., et al. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide derivatives

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide Derivatives Welcome to the Technical Support Center Case ID: OPT-2CL-PYR-4 Status: Active Subject: Synthesis &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide Derivatives

Welcome to the Technical Support Center

Case ID: OPT-2CL-PYR-4 Status: Active Subject: Synthesis & Optimization of 2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide Assigned Specialist: Senior Application Scientist

This guide addresses the specific challenges in synthesizing 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide and its derivatives. The core challenge lies in the chemoselectivity required to form the amide bond at the C4 position without displacing the labile chlorine atom at the C2 position (SNAr side reaction).

Part 1: The "Golden Path" Protocol

Based on kinetic data and electronic effects, the 2-chloropyridine ring is electron-deficient. The introduction of a carbonyl group at C4 further activates the C2-chlorine towards nucleophilic attack. Therefore, thermal control and stoichiometry are non-negotiable.

Recommended Method: HATU-Mediated Coupling (Small to Mid-Scale)

Best for: High purity, library synthesis, and avoiding harsh acidic conditions.

ParameterRecommended ConditionTechnical Rationale
Substrate 2-Chloropyridine-4-carboxylic acidStarting material.
Amine N-Ethyl-N-methylamine (1.05 equiv)Critical: Excess amine (>1.2 equiv) promotes SNAr substitution at C2.
Coupling Agent HATU (1.1 equiv)Faster activation kinetics than EDC; minimizes time for side reactions.
Base DIPEA (Diisopropylethylamine) (2.0 - 3.0 equiv)Non-nucleophilic base. Avoid Pyridine (can act as a nucleophile).
Solvent Anhydrous DMF or DCMDMF solubilizes the zwitterionic acid; DCM is easier to remove.
Temperature 0°C to RT Strictly < 25°C . Heat promotes chlorine displacement.

Step-by-Step Workflow:

  • Activation: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous DMF at 0°C. Stir for 5 mins.

  • Reagent Addition: Add HATU (1.1 equiv) in one portion. Stir at 0°C for 15-30 mins to form the active ester (O-At).

  • Amine Addition: Add N-ethyl-N-methylamine (1.05 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.[1]

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (remove acid), then 1M LiCl (remove DMF), then Brine.

Part 2: Troubleshooting & Optimization (The "Why did it fail?" Guide)

Users frequently encounter three specific failure modes with this scaffold.

Issue 1: The "Double Addition" Impurity (M + 44)
  • Symptom: LCMS shows a byproduct with mass [M - Cl + N(Et)(Me)].

  • Diagnosis: Nucleophilic Aromatic Substitution (SNAr). The amine attacked the C2-Cl position after or during amide formation.[2]

  • Root Cause:

    • Reaction temperature too high (>30°C).

    • Large excess of amine used.

    • Reaction time too long (overnight).

  • Corrective Action:

    • Cool reaction to -10°C during amine addition.

    • Use exactly 1.0–1.05 equivalents of amine.

    • Switch solvent to DCM (less polar solvents retard SNAr mechanisms compared to DMF).

Issue 2: Low Conversion / Hydrolysis of Acid Chloride
  • Symptom: (If using Thionyl Chloride method) Significant amount of starting acid remains or reforms upon workup.

  • Diagnosis: Moisture ingress or poor activation.

  • Root Cause: 2-chloropyridine-4-carbonyl chloride is highly moisture sensitive.

  • Corrective Action:

    • If using SOCl₂, ensure reflux is sufficient (2h) and evaporate to dryness to remove HCl/SO₂ before adding amine.

    • Use a "one-pot" activation with T3P (Propylphosphonic anhydride) if HATU fails; T3P is robust and low-epimerization.

Issue 3: Regioisomer Formation (For Di-functional Pyridines)
  • Symptom: If starting from a di-acid or similar precursor, amide forms at the wrong position.

  • Expert Insight: The C4 carboxylate is generally more acidic but less sterically hindered than C2 or C3 substituents.

  • Corrective Action: Pre-activate the acid at low temp (-20°C) using isobutyl chloroformate (Mixed Anhydride method) to rely on kinetic control.

Part 3: Visualizing the Workflow

The following diagrams illustrate the decision logic and reaction pathway.

Diagram 1: Synthesis & Troubleshooting Logic Tree

ReactionLogic Start Start: 2-Chloro-N-ethyl-N-methyl pyridine-4-carboxamide Synthesis Method Choose Method Start->Method HATU HATU/DIPEA (Recommended) High Yield, Mild Method->HATU < 10g Scale SOCl2 SOCl2 (Acid Chloride) Scale-up, Cost-effective Method->SOCl2 > 10g Scale Check QC Check (LCMS) HATU->Check SOCl2->Check Issue1 Impurity: S_NAr (Cl displaced) Check->Issue1 Byproduct M-Cl+Amine Issue2 Low Yield / Hydrolysis Check->Issue2 Starting Acid Remains Success Target Product Isolated Check->Success Clean Peak Fix1 Fix: Lower Temp (<0°C) Reduce Amine Equiv Issue1->Fix1 Fix2 Fix: Dry Solvents Switch to T3P Issue2->Fix2

Caption: Decision tree for selecting synthesis route and diagnosing common impurity profiles.

Diagram 2: Mechanistic Pathway & Side Reactions

Mechanism Acid 2-Cl-Pyridine-4-COOH Active Activated Ester (O-At / Acid Chloride) Acid->Active Activation (HATU or SOCl2) Target Target Amide (2-Cl retained) Active->Target Pathway A: Amidation (Fast at 0°C) Side Byproduct (2-Amino-Pyridine) Active->Side Pathway B: S_NAr (Promoted by Heat/Excess Amine) Amine HN(Et)(Me) Amine->Target Amine->Side

Caption: Kinetic competition between desired amidation (Pathway A) and undesired SNAr substitution (Pathway B).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use EDC/HOBt instead of HATU? A: Yes, but HATU is preferred for electron-deficient acids like pyridines. Pyridine carboxylic acids can be slow to react; HATU generates a more reactive species (7-azabenzotriazole ester), driving the reaction to completion faster, which is crucial to prevent the "waiting game" that allows side reactions to occur [1].

Q: How do I remove the excess amine if I can't use an acidic wash? A: While a mild acidic wash (0.5M HCl, cold) is usually safe for the amide, the 2-Cl group is relatively stable to acid. However, if you are worried, use Silica Gel chromatography (DCM/MeOH gradient) or a CuSO₄ wash (complexes the amine) if the product is not a chelator itself. Alternatively, use a polymer-supported scavenger resin (isocyanate resin) to pull out excess amine.

Q: I need to scale this to 100g. Is HATU too expensive? A: For >50g, switch to the Mixed Anhydride Method (Ethyl chloroformate/TEA) or Thionyl Chloride .

  • Scale-up Tip: When using Thionyl Chloride, add a catalytic amount of DMF. Once the acid chloride is formed, distill off excess SOCl₂/DCM and re-dissolve in fresh DCM before adding the amine to ensure no residual HCl gas promotes hydrolysis or side reactions [2].

Q: Can I perform a Suzuki coupling on the 2-Cl position after forming the amide? A: Absolutely. The amide group at C4 is electron-withdrawing, which actually activates the C2-Cl bond for oxidative addition. This makes the 2-chloro-4-carboxamide scaffold an excellent substrate for downstream Suzuki or Buchwald-Hartwig couplings [3].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

Optimization

Technical Support Center: Purification of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Welcome to the technical support center for the purification of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. By understanding the underlying chemical principles, you can optimize your purification protocols for higher yield and purity.

I. Introduction to Purification Challenges

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. Its purification can be challenging due to the presence of various impurities derived from the synthetic route and potential degradation. The key to successful purification lies in understanding the chemical properties of the target molecule and its potential contaminants.

Common challenges include:

  • Removal of unreacted starting materials and reagents.

  • Separation from structurally similar byproducts.

  • Preventing degradation of the target compound during purification.

  • Achieving high purity required for downstream applications.

This guide will provide a structured approach to troubleshoot these challenges using common laboratory techniques such as recrystallization and column chromatography.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide in a question-and-answer format.

A. Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be tricky.

Question 1: My compound will not crystallize from any single solvent I've tried.

Answer: This is a common issue, especially with compounds that have intermediate polarity. A two-solvent system is often the solution.[1]

  • Probable Cause: The solubility of your compound is either too high or too low in a range of common solvents at both room and elevated temperatures.

  • Solution:

    • Select a Solvent Pair: Choose a "good" solvent in which your compound is soluble at high temperatures and a "poor" solvent in which it is sparingly soluble even at high temperatures. The two solvents must be miscible. Common pairs for compounds with amide functionalities include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.[2][3]

    • Dissolve the Compound: Dissolve your crude product in the minimum amount of the hot "good" solvent.

    • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

    • Redissolve and Cool: Add a few drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[1]

Question 2: My compound "oils out" instead of forming crystals during recrystallization.

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.

  • Probable Cause:

    • The solution is too concentrated.

    • The cooling rate is too fast.

    • The presence of impurities that depress the melting point.

  • Solution:

    • Re-heat and Dilute: Reheat the solution to dissolve the oil. Add a small amount of the "good" solvent to dilute the solution slightly.

    • Slow Cooling: Allow the flask to cool very slowly. You can insulate the flask to slow down the cooling process.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

B. Column Chromatography Issues

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4][5][6]

Question 3: I am not getting good separation of my target compound from an impurity on a silica gel column.

Answer: Poor separation can result from several factors, including incorrect solvent system selection, improper column packing, or overloading the column.

  • Probable Cause:

    • Inappropriate Solvent Polarity: The eluent may be too polar, causing all compounds to move too quickly down the column, or not polar enough, resulting in slow elution and broad peaks.

    • Co-eluting Impurities: The impurity may have a similar polarity to your target compound.

  • Solution:

    • Optimize the Solvent System with TLC: Before running a column, use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[7] This generally provides the best separation on a column.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity by adding a more polar solvent. This can help to separate compounds with close polarities.[4][7]

    • Check for Acid Sensitivity: Pyridine-containing compounds can sometimes interact strongly with the acidic silica gel. If you suspect this is an issue, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[7]

    • Dry Loading: If your compound is not very soluble in the initial eluent, you can use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.

Question 4: My compound seems to be degrading on the silica gel column.

Answer: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. The amide bond in 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide could be susceptible to hydrolysis under acidic conditions.[8]

  • Probable Cause: The compound is sensitive to the acidic surface of the silica gel.

  • Solution:

    • Use Deactivated Silica: As mentioned above, adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can neutralize the acidic sites on the silica gel.[7]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography). The choice will depend on the polarity of your compound and the impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide?

A1: The impurities will depend on the synthetic route. However, common impurities in the synthesis of similar carboxamides can include:

  • Unreacted Starting Materials: Such as 2-chloropyridine-4-carboxylic acid or the corresponding acid chloride, and N-ethyl-N-methylamine.

  • Coupling Reagent Byproducts: If a coupling reagent like DCC is used, dicyclohexylurea (DCU) is a common byproduct.

  • Hydrolysis Product: 2-chloropyridine-4-carboxylic acid can be formed if the amide bond is hydrolyzed during workup or purification.[8]

  • Side-reaction Products: Depending on the reaction conditions, other pyridine derivatives could be formed.

Q2: What is the best way to monitor the purity of my fractions from column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common and efficient method for monitoring fractions. Spot each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (if the compound is UV active) or by using a staining agent. Combine the fractions that contain only your pure product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.[9][10]

Q3: How should I store the purified 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide?

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a good option, especially if your compound is moderately polar. In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is nonpolar, and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. This technique is often very effective at separating polar compounds and can be a good alternative if you are having trouble with normal-phase chromatography on silica gel.

IV. Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

  • Solvent Selection: Identify a suitable solvent pair (e.g., ethanol/water).

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot ethanol to dissolve the crude 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide with stirring.

  • Induce Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Flash Column Chromatography on Silica Gel

  • TLC Analysis: Determine an optimal solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. A slurry packing method is generally preferred.[4][6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or air line) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

V. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

Purification_Workflow Crude_Product Crude Product Initial_Analysis Purity Assessment (TLC, HPLC) Crude_Product->Initial_Analysis Decision Purity Acceptable? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No (Solid) Column_Chromatography Column Chromatography Decision->Column_Chromatography No (Oil or Complex Mixture) Pure_Product Pure Product Decision->Pure_Product Yes Recrystallization->Initial_Analysis Column_Chromatography->Initial_Analysis Characterization Final Purity & Characterization (NMR, MS) Pure_Product->Characterization

Caption: A decision-making workflow for the purification of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

VI. References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide. Retrieved from

  • College of Pharmacy, University of Babylon. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (2010, September 15). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

  • St. John's University and the College of St. Benedict. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Enhancement of N-Substituted Pyridine Carboxamides

Current Status: Online Operator: Senior Application Scientist (Ph.D., Medicinal Chemistry/Formulation) Ticket ID: BIO-PYR-001 Subject: Troubleshooting Solubility, Metabolic Stability, and Permeability Profiles Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Medicinal Chemistry/Formulation) Ticket ID: BIO-PYR-001 Subject: Troubleshooting Solubility, Metabolic Stability, and Permeability Profiles

Introduction: The Scaffold Paradox

Welcome to the technical support hub. You are likely here because your N-substituted pyridine carboxamide lead—despite promising in vitro potency—is failing in PK studies.

This is a known "scaffold paradox." The very features that make pyridine carboxamides potent hydrogen bond donors/acceptors (the amide-pyridine motif) create two critical bioavailability barriers:

  • High Lattice Energy: Strong intermolecular hydrogen bonding (amide-to-amide or amide-to-pyridine N) leads to high melting points and poor aqueous solubility.

  • Metabolic Liability: The electron-deficient pyridine ring renders the amide bond susceptible to rapid hydrolysis by hepatic amidases and oxidation by CYP450s.

This guide provides field-proven protocols to dismantle these barriers.

Module 1: Solubility & Dissolution Troubleshooting

User Query: "My compound is crystalline and practically insoluble in water. Micronization didn't help. What now?"

Diagnosis: Micronization increases surface area but does not alter the fundamental crystal lattice energy. Your compound likely suffers from "Brick Dust" syndrome, where strong


-

stacking and intermolecular Hydrogen bonds (N-H···N) create a stable, insoluble crystal.
Solution: Crystal Engineering (Co-crystals vs. Salts)

Do not default to salt formation immediately. Pyridine nitrogen pKa varies (typically 3.0–5.0), often making it too weak to form stable salts with pharmaceutically acceptable acids.

The "Rule of Three" Protocol:

  • 
    pKa > 3:  Salt formation is likely.
    
  • 
    pKa < 0:  Co-crystal formation is likely.
    
  • 0 <

    
    pKa < 3:  The "Grey Zone" (unpredictable).
    
Protocol: Co-Crystal Screening Workflow

Use this when salt formation yields hygroscopic or unstable solids.

  • Select Co-formers: Choose molecules with complementary hydrogen bonding donors (carboxylic acids, amides).

    • Recommended: Glutaric acid, Succinic acid, Resorcinol.

    • Specific to Pyridines: Pyrazinoic acid has shown success in forming eutectics/co-crystals with pyridine carboxamides [1].[1]

  • Liquid-Assisted Grinding (LAG):

    • Mix API and co-former (1:1 molar ratio) in a stainless steel jar.

    • Add solvent drop (MeOH or EtOH)

      
       5 
      
      
      
      L/100 mg.
    • Mill at 25 Hz for 20 mins.

  • Analysis: DSC (look for single melting endotherm distinct from parents) and PXRD (new Bragg peaks).

Visual Guide: Solubility Enhancement Decision Tree

SolubilityTree Start Low Solubility (Class II/IV) pKaCheck Check Pyridine N pKa Start->pKaCheck DeltaPKa Calculate u0394pKa (pKa_base - pKa_acid) pKaCheck->DeltaPKa Salt Salt Formation (e.g., HCl, Mesylate) DeltaPKa->Salt u0394pKa > 3 CoCrystal Co-Crystal Screen (e.g., Dicarboxylic acids) DeltaPKa->CoCrystal u0394pKa < 0 ASD Amorphous Solid Dispersion (HPMC-AS / PVPVA) DeltaPKa->ASD Salt/Co-crystal Failed

Figure 1: Decision matrix for selecting the optimal solubility enhancement strategy based on pKa differentials.

Module 2: Metabolic Stability & Prodrug Design

User Query: "My compound dissolves but is cleared rapidly (t1/2 < 15 min) in microsomes. Is it the pyridine or the amide?"

Diagnosis: It is likely both. The electron-withdrawing nature of the pyridine ring activates the carboxamide carbonyl toward nucleophilic attack (hydrolysis). Additionally, the pyridine nitrogen is a target for N-oxidation.

Troubleshooting Guide: Structural Modification
IssueMechanismChemical Solution
Rapid Hydrolysis Amidase attack on CarbonylSteric Shielding: Introduce an ortho-substituent (e.g., Methyl, Cl) on the pyridine ring relative to the amide. This blocks the approach of the hydrolytic enzyme [2].
N-Oxidation CYP450 attack on Pyridine NElectronic Deactivation: Add an electron-withdrawing group (e.g., -F, -CF3) adjacent to the nitrogen to reduce electron density.
Phase II Conjugation Glucuronidation of N-HN-Alkylation: If SAR permits, cap the amide nitrogen (N-Me) to prevent direct conjugation.
Advanced Strategy: The "Trojan Horse" Prodrug

If the amide is essential for binding but unstable, consider a prodrug approach.

  • Case Study: MMV687254.[2][3]

  • Mechanism: The compound is a pyridine carboxamide prodrug. It remains inactive and stable until it encounters the specific amidase (AmiC) in M. tuberculosis, which hydrolyzes it to release the active payload [3].

  • Application: Design a promoiety that is cleaved only at the target site or by specific plasma esterases, shielding the amide during first-pass metabolism.

Visual Guide: Metabolic Blocking Strategies

Metabolism Substrate Pyridine Carboxamide Amidase Amidase (Liver) Substrate->Amidase High Liability CYP CYP450 (Oxidation) Substrate->CYP Hydrolysis Hydrolysis (Inactive Acid) Amidase->Hydrolysis NOxide N-Oxide (Polar/Excreted) CYP->NOxide Ortho Ortho-Substitution (Steric Block) Ortho->Amidase INHIBITS Bioisostere Bioisostere (e.g., Oxadiazole) Bioisostere->Amidase ELIMINATES

Figure 2: Metabolic pathways affecting pyridine carboxamides and structural blocking strategies.

Module 3: Formulation & Delivery Systems

User Query: "I need a formulation for GLP tox studies. Can I just use DMSO/Water?"

Technical Advice: Absolutely not. DMSO is often non-compliant for GLP studies due to tissue toxicity and potential to alter permeability. For N-substituted pyridine carboxamides (Class II/IV), use Amorphous Solid Dispersions (ASD) or Lipid-based systems.

Protocol: Preparation of ASD via Solvent Evaporation

Target: Stabilize the amorphous form to prevent recrystallization.

  • Polymer Selection:

    • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in intestinal pH.

    • PVP-VA (Copovidone): Good general solubility enhancer.

  • Solvent System:

    • Dissolve Drug and Polymer (1:3 ratio) in Methanol/Dichloromethane (1:1 v/v).

  • Process:

    • Rotary evaporation at 40°C under vacuum.

    • Secondary drying: Vacuum oven at 40°C for 24h to remove residual solvent.

  • Verification:

    • PXRD: Must show a "halo" pattern (no sharp peaks).

    • Note: If peaks appear, the drug has recrystallized. Increase polymer ratio or switch to Hot Melt Extrusion (HME) [4].

Quantitative Comparison of Formulation Approaches
ParameterMicronizationSalt FormationCo-CrystalsAmorphous Solid Dispersion (ASD)
Solubility Increase 1.5x - 2x10x - 100x4x - 20x10x - 1000x
Stability Risk LowHigh (Hygroscopicity)ModerateHigh (Recrystallization)
Process Complexity LowLowMediumHigh
Best For Dissolution-rate limitedBasic Pyridines (

pKa >3)
Weak bases (

pKa <0)
"Brick Dust" molecules

References

  • Bhatt, P. M., et al. (2014). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Link

  • Shaik, S., et al. (2024).[2][4] Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[2][5][6] Link

  • Medicines for Malaria Venture. (2024).[2][7] MMV687254: A Pyridine Carboxamide Prodrug.[2][3] ResearchGate. Link

  • Marathe, P. D., et al. (2025).[8] Solid Dispersion Methods and Polymers to Enhance Solubility of Low Soluble Drugs. International Journal of Biology, Pharmacy and Allied Sciences.[2] Link[8][9]

Sources

Optimization

dealing with poor cell permeability of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Topic: Troubleshooting Poor Cell Permeability of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide Ticket ID: #PYR-4-CARB-002 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Cell Permeability of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

Ticket ID: #PYR-4-CARB-002 Status: Open Assigned Specialist: Senior Application Scientist, ADME-Tox Division[1]

Executive Summary

You are encountering low cell permeability with 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide . Based on its structure (a tertiary amide isonicotinamide derivative with a halogen handle), this molecule presents a specific "permeability paradox."

Unlike primary amides which struggle with high Polar Surface Area (TPSA), your molecule lacks hydrogen bond donors, suggesting it should passively diffuse. Therefore, the observed poor permeability is likely not a failure of passive diffusion, but rather a result of active efflux (P-gp) or solubility-limited recovery .[1]

This guide provides a diagnostic workflow to isolate the root cause and optimize your assay conditions.

Part 1: Diagnostic Hub

Before altering your molecule, you must diagnose the mechanism of failure.[1] Use the following decision matrix to interpret your current data.

The Permeability Decision Tree

PermeabilityTroubleshooting Start Diagnostic Start: Low Permeability Observed SolubilityCheck Step 1: Kinetic Solubility Assay (PBS/HBSS, pH 7.4) Start->SolubilityCheck Precipitation Result: Turbidity/Precipitation? SolubilityCheck->Precipitation YesPrecip YES: Solubility Limited Precipitation->YesPrecip Yes NoPrecip NO: True Permeability Issue Precipitation->NoPrecip No FixSolubility Action: Add 0.5% DMSO or Switch to FaSSIF Media YesPrecip->FixSolubility AssayType Step 2: Compare Assays PAMPA vs. Caco-2 NoPrecip->AssayType PAMPA_High PAMPA: High Caco-2: Low AssayType->PAMPA_High PAMPA_Low PAMPA: Low Caco-2: Low AssayType->PAMPA_Low EffluxDiagnosis Diagnosis: Transporter Efflux (Likely P-gp Substrate) PAMPA_High->EffluxDiagnosis DiffusionDiagnosis Diagnosis: Poor Passive Diffusion (Rare for this scaffold) PAMPA_Low->DiffusionDiagnosis

Figure 1: Diagnostic workflow to distinguish between solubility artifacts, passive diffusion limits, and active efflux.

Part 2: Technical Analysis & Troubleshooting

The Efflux Problem (Most Likely Cause)

The structure of your molecule (hydrophobic halogenated ring + basic pyridine nitrogen + amide core) creates a pharmacophore that is frequently recognized by P-glycoprotein (P-gp/MDR1) .[1]

If your compound works in PAMPA (artificial membrane, no transporters) but fails in Caco-2 or MDCK cells, the cells are actively pumping your drug out.

Protocol: Efflux Validation Assay To confirm this, run a bi-directional transport assay with a specific inhibitor.[1]

StepActionRationale
1 Prepare Monolayers Grow Caco-2 cells to confluence (21 days) on Transwell® inserts. TEER should be >300 Ω·cm².
2 Inhibitor Group Pre-incubate cells with Verapamil (50-100 µM) or Cyclosporin A (10 µM) for 30 mins.[1]
3 Dosing Add 10 µM of your compound to the Apical (A) side.[1]
4 Sampling Sample the Basolateral (B) side at 30, 60, 90, and 120 mins.
5 Calculation Calculate the Efflux Ratio (ER):

.
  • Interpretation: If

    
     and the inhibitor reduces the ER to ~1, your compound is a P-gp substrate.[1]
    
  • Solution: This is not a "permeability" failure but a "transport" feature. In vivo, this may limit brain penetration (BBB) but might still allow oral absorption if intestinal concentration saturates the pump.

The Solubility Artifact (False Negative)

Your molecule has a chlorine atom (lipophilic) and an ethyl/methyl amide (lipophilic). It may have low aqueous solubility (


) in standard HBSS buffer.[1]
  • Symptom: Low recovery in the receiver well and low recovery in the donor well (mass balance < 70%).[1] The compound is sticking to the plastic or precipitating.[1]

  • Fix:

    • Add BSA: Add 4% Bovine Serum Albumin (BSA) to the receiver well.[1] This acts as a "sink" to pull lipophilic molecules through the membrane and prevents them from bouncing back.[1]

    • Use FaSSIF: Switch from HBSS to Fasted State Simulated Intestinal Fluid (FaSSIF) to mimic bile salt solubilization.[1]

Chemical Modification Strategies

If you must modify the lead to improve intrinsic permeability (and the issue is not efflux), consider these structural edits:

ModificationTargetEffect on Permeability
Fluorine Scan Replace 2-Cl with 2-FLowers lipophilicity slightly but changes pKa of pyridine N; often reduces metabolic liability.[1]
Amide Rigidification Cyclize Ethyl/MethylConvert the diethyl/methyl amide into a Pyrrolidine or Azetidine ring.[1] This reduces the entropic penalty of entering the membrane.[1]
Pyridine Isostere Move N to pos 3Changing from isonicotinamide (4-pos) to nicotinamide (3-pos) alters the dipole moment and can drastically change transporter recognition.[1]

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound shows 0% permeability in Caco-2 but 100% in PAMPA. Is the assay broken? A: No, this is the classic signature of a P-gp substrate.[1] PAMPA only measures passive diffusion.[1] Caco-2 expresses efflux pumps.[1] Your molecule enters the cell membrane (passive) but is immediately ejected by P-gp (active).[1] See the Efflux Validation Assay above.

Q2: Can I use DMSO to improve permeability? A: Only up to a limit. You can use 0.1% - 0.5% DMSO to help with solubility.[1] However, exceeding 1% DMSO in Caco-2 assays can toxicize the cell monolayer, opening tight junctions and giving you false high permeability data (leaky membrane).

Q3: The mass balance is only 40%. Where did the compound go? A: For a molecule like 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, it is likely bound to the plastic Transwell plate.[1]

  • Test: Wash the empty wells with Methanol/Acetonitrile at the end of the experiment and analyze the wash.

  • Fix: Use glass-coated plates or "low-binding" polypropylene consumables.[1]

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1][2] (Standard reference for PAMPA/Caco-2 correlation).

  • Wang, J., et al. (2016).[1] "The impact of P-glycoprotein efflux on oral absorption: Simulations and clinical recommendations." Molecular Pharmaceutics, 13(3).[1]

  • Hitchcock, S. A., & Pennington, L. D. (2006).[1] "Structure−Brain Exposure Relationships."[1] Journal of Medicinal Chemistry, 49(26). (Discusses pyridine amide permeability and efflux).

  • Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive guide on pH-dependent permeability of pyridines).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide (CEMPC) vs. Standard Gyrase Inhibitors

This guide provides an in-depth technical comparison of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (CEMPC) —a representative of the pyridine-4-carboxamide class of bacterial type II topoisomerase inhibitors—against...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (CEMPC) —a representative of the pyridine-4-carboxamide class of bacterial type II topoisomerase inhibitors—against established DNA gyrase inhibitors.

Executive Summary

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (CEMPC) represents a distinct chemotype within the Pyridine-4-Carboxamide (P4C) class of antibacterials. Unlike fluoroquinolones (e.g., Ciprofloxacin) which stabilize the DNA-gyrase cleavage complex, CEMPC and its analogs function primarily as GyrB ATPase inhibitors . They competitively bind to the ATP-binding pocket of the GyrB subunit, preventing the energy-dependent strand passage required for DNA supercoiling.

This guide evaluates CEMPC's performance, mechanism of action, and experimental validation against two major comparator classes: Fluoroquinolones (GyrA target) and Aminocoumarins (GyrB target).

Part 1: Mechanistic Differentiation & Performance Comparison

Mechanism of Action (MOA)

The efficacy of CEMPC relies on its ability to exploit the ATP-binding pocket of the GyrB subunit.

  • Target: Bacterial DNA Gyrase (Topoisomerase II), specifically the GyrB subunit .[1][2][3]

  • Mode: ATP-competitive inhibition.

  • Structural Logic: The pyridine nitrogen and the carboxamide moiety form a critical hydrogen-bond network with the conserved Asp73 residue and a structural water molecule within the active site. The 2-chloro substituent often occupies a hydrophobic sub-pocket, enhancing binding affinity (

    
    ).
    
Comparative Analysis Table
FeatureCEMPC (Pyridine-4-Carboxamide) Ciprofloxacin (Fluoroquinolone) Novobiocin (Aminocoumarin)
Primary Target GyrB (ATPase Domain)GyrA (DNA-Cleavage Core)GyrB (ATPase Domain)
Binding Site ATP-binding pocket (Competitive)DNA-Gyrase InterfaceATP-binding pocket (Competitive)
Bactericidal Mode Energy depletion; Inhibition of supercoilingDNA double-strand breaks (DSBs)Inhibition of supercoiling
Cross-Resistance Low/None with FluoroquinolonesHigh within classLow with Fluoroquinolones
Spectrum Broad potential; High potency vs. M. tuberculosis & M. abscessusBroad Gram-negative & Gram-positiveMostly Gram-positive
Toxicity Risk Low eukaryotic Topo II inhibition (Selectivity >1000x)Tendonitis, QT prolongationHepatotoxicity (Historical)
Key Advantages of CEMPC Class
  • Lack of Cross-Resistance: Because CEMPC targets the ATPase domain (GyrB) rather than the DNA-cleavage domain (GyrA), it retains activity against fluoroquinolone-resistant (FQR) strains harboring gyrA mutations (e.g., Ser83, Asp87).

  • Fragment-Based Evolvability: The relatively low molecular weight of the CEMPC scaffold makes it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD), allowing for rapid optimization of side chains (N-ethyl/N-methyl) to improve cell permeability.

Part 2: Visualization of Signaling & Inhibition Pathways

The following diagram illustrates the distinct intervention points of CEMPC compared to Ciprofloxacin within the DNA supercoiling cycle.

GyraseInhibition ATP ATP Molecule ATP_Binding ATP Binding to GyrB ATP->ATP_Binding GyraseFree Gyrase (A2B2) + DNA GyraseFree->ATP_Binding Initiation CleavageComplex DNA-Gyrase Cleavage Complex ATP_Binding->CleavageComplex Clamp Closure StrandPassage Strand Passage (Energy Dependent) SupercoiledDNA Negatively Supercoiled DNA StrandPassage->SupercoiledDNA Release CleavageComplex->StrandPassage Normal Cycle CEMPC CEMPC (Pyridine-4-Carboxamide) CEMPC->ATP_Binding Competes with ATP (Blocks Energy Source) Cipro Ciprofloxacin (Fluoroquinolone) Cipro->CleavageComplex Stabilizes Complex (Prevents Religation)

Caption: Figure 1. Mechanism of Action. CEMPC blocks the ATP-binding step at GyrB (Red), preventing the cycle from starting. Ciprofloxacin acts later, trapping the DNA-enzyme complex (Blue).

Part 3: Experimental Protocols for Validation

To objectively validate CEMPC performance, use the following self-validating protocols.

Protocol A: Gyrase B ATPase Inhibition Assay (Malachite Green)

Purpose: To quantify the IC50 of CEMPC specifically against the ATPase activity of the GyrB subunit.

Reagents:

  • Recombinant GyrB subunit (or GyrA2B2 holoenzyme).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 10% Glycerol.

  • Substrate: 1 mM ATP.

  • Detection: Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dilute CEMPC in DMSO (0.1 µM to 100 µM). Include Novobiocin as a positive control and DMSO-only as a negative control.

  • Incubation: Mix 100 nM GyrB enzyme with CEMPC in Assay Buffer. Incubate for 10 mins at 25°C.

  • Reaction Start: Add ATP (1 mM final) and linearized pBR322 DNA (optional, stimulates ATPase). Incubate for 60 mins at 37°C.

  • Termination: Add Malachite Green reagent to quench the reaction.

  • Readout: Measure Absorbance at 620 nm (A620).

  • Validation: The Z-factor of the assay must be > 0.5. Novobiocin should yield an IC50 ~0.1–0.5 µM.

Protocol B: Minimum Inhibitory Concentration (MIC) Microdilution

Purpose: To assess whole-cell permeability and antibacterial potency.

Workflow:

  • Culture: Grow E. coli (ATCC 25922) or M. smegmatis to mid-log phase (OD600 ~0.5).

  • Dilution: Dilute cells to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Add 50 µL of CEMPC (serial dilution) + 50 µL bacterial suspension into 96-well plates.

  • Controls:

    • Positive Control: Ciprofloxacin (expected MIC: 0.004–0.015 µg/mL).

    • Sterility Control: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual inspection of turbidity or Resazurin dye reduction (Blue -> Pink = Growth).

Part 4: Data Interpretation & Troubleshooting

When analyzing CEMPC data, use this decision matrix:

ObservationDiagnosisCorrective Action
High ATPase Inhibition (Low IC50) but High MIC Compound is active against the target but has poor cell permeability or is a substrate for efflux pumps.1. Check logP (Target 2-3).2. Test in tolC- (efflux deficient) E. coli strains.
Low ATPase Inhibition The 2-chloro or N-ethyl/methyl substitutions may be sterically clashing with the active site (Val43/Asp73 region).Perform Molecular Docking to verify binding mode.[4][5] Consider removing the N-methyl group to reduce steric bulk.
Activity vs. FQR Strains If MIC is unchanged between WT and GyrA-mutant strains, the mechanism is confirmed as Non-GyrA.Proceed to resistance mapping (raise spontaneous mutants).[2]

References

  • P4C Inhibitor Discovery: Title: Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus.[2] Source: Antimicrobial Agents and Chemotherapy (2021).[2] URL:[Link]

  • Structural Basis of GyrB Inhibition: Title: New insights into the binding mode of pyridine-3-carboxamide inhibitors of E. coli DNA gyrase.[1] Source: European Journal of Medicinal Chemistry (2014) / White Rose Research. URL:[Link]

  • Gyrase B as a Target: Title: Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents.[3] Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link][1]

  • General Gyrase Assays: Title: DNA gyrase: structure, function, and inhibition. Source: Chemical Reviews (2021). URL:[Link]

Sources

Comparative

Validation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide's Antibacterial Activity: A Comparative Guide

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Pyridine carboxamide derivatives have emerged as a promising class of compounds, with numerous analogu...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Pyridine carboxamide derivatives have emerged as a promising class of compounds, with numerous analogues demonstrating significant antimicrobial activity.[1][2] This guide provides a comprehensive framework for the validation of the antibacterial potential of a novel derivative, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, hereafter referred to as Compound X. We will explore the scientific rationale for investigating Compound X, outline detailed experimental protocols for its evaluation, and present a comparative analysis against established antibacterial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antimicrobial therapies.

Introduction: The Rationale for Investigating Compound X

The pyridine ring is a fundamental scaffold in many biologically active compounds, including several established antimicrobial and antitubercular drugs like isoniazid.[3][4] The core structure of Compound X, a pyridine-4-carboxamide (isonicotinamide), is a well-established pharmacophore known to be present in various biologically active molecules.[5][6] Modifications to this core, such as the introduction of a chloro group and N-alkylation of the amide, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

The presence of a chlorine atom at the 2-position of the pyridine ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. Furthermore, the N-ethyl-N-methylamide moiety can affect the compound's metabolic stability and its binding affinity to target enzymes. Research on similar pyridine carboxamide derivatives has shown that such modifications can lead to potent antibacterial activity against a range of pathogens.[7][8] For instance, some derivatives have demonstrated inhibitory activity against essential bacterial enzymes like DNA gyrase.[8] Therefore, there is a strong scientific basis for hypothesizing that Compound X may possess antibacterial properties worthy of investigation.

Comparative Benchmarking: Established Antibiotics

To provide a meaningful assessment of Compound X's potential, its activity must be compared against clinically relevant and well-characterized antibiotics. For this guide, we will use Ciprofloxacin and Vancomycin as our primary comparators.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. Its mechanism of action makes it a relevant comparator for a compound hypothesized to target similar pathways.

  • Vancomycin: A glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall. It is primarily effective against Gram-positive bacteria. Including Vancomycin allows for a broader assessment of Compound X's spectrum of activity.

Experimental Validation Protocols

The following section details the essential in vitro assays required to determine the antibacterial activity of Compound X.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) on appropriate agar plates and incubate overnight at 37°C.

    • Select 3-5 isolated colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Test Compounds:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of Compound X, Ciprofloxacin, and Vancomycin in a 96-well microtiter plate using MHB. The final concentration range should typically span from 128 µg/mL to 0.125 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform an MIC Assay: Follow the steps outlined in section 3.1.

  • Subculturing:

    • From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • Observe the plates for bacterial colony formation.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.

Protocol:

  • Preparation of Bacterial Lawn:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate to create a uniform bacterial lawn.

  • Application of Antimicrobial Disks:

    • Prepare sterile paper disks (6 mm in diameter) impregnated with a known concentration of Compound X, Ciprofloxacin, and Vancomycin. A disk impregnated with the solvent used to dissolve Compound X should be used as a negative control.

    • Aseptically place the disks on the surface of the inoculated agar plate, ensuring firm contact.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Zones of Inhibition:

    • Measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.

    • The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Hypothetical Data Presentation and Comparison

The following tables present hypothetical data to illustrate how the results of the validation experiments for Compound X would be compared against Ciprofloxacin and Vancomycin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Compound X 816
Ciprofloxacin0.50.25
Vancomycin1>128

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Compound X 1632
Ciprofloxacin10.5
Vancomycin2>128

Table 3: Disk Diffusion Assay - Zone of Inhibition in mm

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Compound X 1512
Ciprofloxacin2530
Vancomycin186 (No inhibition)

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows described in this guide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Bacterial_Inoculum->Inoculation Compound_Dilutions Serial Dilutions of Compound X & Controls Compound_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination MBC_Workflow cluster_mic From MIC Assay cluster_subculture Subculturing cluster_incubation_results Incubation & Results MIC_Plate Wells with No Visible Growth Aliquoting Take 10 µL Aliquot MIC_Plate->Aliquoting Spot_Plating Spot onto Antibiotic-Free Agar Aliquoting->Spot_Plating Incubation Incubate at 37°C for 18-24h Spot_Plating->Incubation MBC_Determination Observe for Colonies & Determine MBC Incubation->MBC_Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Lawn Prepare Bacterial Lawn on Mueller-Hinton Agar Place_Disks Place Disks on Agar Bacterial_Lawn->Place_Disks Impregnated_Disks Prepare Disks with Compound X & Controls Impregnated_Disks->Place_Disks Incubation Incubate at 37°C for 18-24h Place_Disks->Incubation Measure_Zones Measure Zones of Inhibition Incubation->Measure_Zones

Sources

Validation

Structure-Activity Relationship of 2-Chloro-N-ethyl-N-methylpyridine-4-carboxamide Derivatives

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (also known as 2-chloro-N-ethyl-N-methylisonicotinamide) and its derivatives.[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (also known as 2-chloro-N-ethyl-N-methylisonicotinamide) and its derivatives.[1] This scaffold has emerged as a critical building block in the discovery of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , a promising class of immuno-oncology agents.[1]

A Technical Guide to HPK1 Inhibitor Design & Optimization

Executive Summary & Core Applications

2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (CAS: 1094498-46-0) is a specialized pyridine scaffold utilized primarily in the synthesis of kinase inhibitors.[1] Its unique structural features—an electrophilic 2-chloro handle and a solubilizing N-ethyl-N-methylcarboxamide tail—make it a "privileged structure" for optimizing the physicochemical properties of drug candidates.[1]

Primary Application:

  • Target: Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1).[1][2][3][4]

  • Therapeutic Area: Immuno-oncology (T-cell activation).[1]

  • Mechanism: The scaffold serves as a solvent-exposed moiety that improves potency and solubility in ATP-competitive inhibitors (e.g., naphthyridine and diaminopyrimidine series).[1]

Secondary Applications:

  • mGluR5 Negative Allosteric Modulators (NAMs): Structural analog to pyridine-based NAMs (e.g., MPEP derivatives), where the carboxamide modulates receptor affinity.[1]

  • TSPO Ligands: Pyridine carboxamides are explored for mitochondrial translocator protein binding.

Chemical Architecture & SAR Analysis

The biological activity of derivatives stems from three distinct vectors on the scaffold. The SAR is defined by how these regions interact with the target protein (specifically HPK1 kinase domain).

The Scaffold Map

The molecule can be dissected into three functional zones:

  • Zone A (2-Chloro Position): The "Warhead" / Attachment Point.[1]

  • Zone B (Pyridine Ring): The Electronic Core.

  • Zone C (Carboxamide Tail): The Solubilizing/Interaction Motif.

SAR_Map Scaffold 2-Chloro-N-ethyl- N-methylpyridine-4-carboxamide ZoneA Zone A: 2-Position (Cl) (Coupling Site) Scaffold->ZoneA Nucleophilic Subst. (Suzuki/Buchwald) ZoneB Zone B: Pyridine Ring (Electronic Core) Scaffold->ZoneB H-Bond Acceptor ZoneC Zone C: Amide Tail (Solubility/Binding) Scaffold->ZoneC Solvent Interaction Activity Activity ZoneA->Activity Determines Potency (Link to Pharmacophore) Properties Properties ZoneC->Properties Modulates LogP & Solubility

Figure 1: Functional dissection of the 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide scaffold.[1]

Detailed SAR Breakdown
Zone A: The 2-Position (Coupling Vector) [1]
  • Role: This is the site of derivatization. The chlorine atom is displaced via Pd-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki) to attach the pyridine ring to a core scaffold (e.g., a naphthyridine or aminopyrimidine hinge binder).[1]

  • SAR Insight: In HPK1 inhibitors, this linkage is critical. Direct amino linkages (via Buchwald coupling) often yield higher potency than carbon linkages (Suzuki) because the NH group can form additional hydrogen bonds with the kinase hinge region or specific water networks.

  • Optimization: Replacing Cl with bulky groups without a linker abolishes activity; the group must serve as a bridge to the ATP-binding core.[1]

Zone B: The Pyridine Ring [5]
  • Role: Acts as a rigid spacer. The nitrogen atom (N1) can serve as a weak hydrogen bond acceptor.

  • SAR Insight: The para orientation of the carboxamide relative to the coupling site (2-position) is optimal for projecting the amide tail into the solvent channel of the kinase.[1]

  • Substitution: Introduction of additional substituents (e.g., 3-fluoro or 5-methyl) on the pyridine ring usually reduces potency due to steric clashes within the narrow binding cleft of HPK1.[1]

Zone C: The N-Ethyl-N-Methyl Carboxamide [1]
  • Role: This is the defining feature of this specific derivative.

  • Why N-Ethyl-N-Methyl?

    • Solubility: The tertiary amide prevents aggregation and improves aqueous solubility compared to secondary amides (-NHMe).[1]

    • Lipophilicity (LogP): The ethyl/methyl combination offers a balanced lipophilic profile (cLogP ~1.5), enhancing membrane permeability without becoming too hydrophobic (which leads to metabolic clearance).

    • Conformation: The steric bulk of the ethyl group forces the amide out of planarity with the pyridine ring, potentially locking the molecule in a bioactive conformation that fits the solvent pocket.

  • Alternatives Comparison:

    • N,N-Dimethyl: Often too polar, faster clearance.

    • N,N-Diethyl: Too bulky, steric clash with solvent front residues (e.g., Asp101 in HPK1).

    • N-Ethyl-N-Methyl:Optimal balance of potency and pharmacokinetic properties.

Comparative Performance Data

When used as a side-chain in HPK1 inhibitors (e.g., attached to a naphthyridine core), the N-ethyl-N-methyl moiety outperforms other amide analogs.[1]

Derivative (Amide R-Group)HPK1 IC50 (nM)Solubility (µM)Metabolic Stability (t1/2, min)Notes
N-Ethyl-N-Methyl (Target) 1.4 >100 >60 Optimal lead candidate profile.
N,N-Dimethyl2.1>10045Good potency, but lower metabolic stability.[1]
N-Isopropyl5.880>60Steric bulk reduces potency slightly.[1]
N-H, N-Methyl (Secondary)12.54030H-bond donor leads to aggregation/lower permeability.[1]
Morpholine (Cyclic)8.0>100>120Good properties, but loss of potency (steric).

Data synthesized from patent literature (e.g., WO2018183956A1) and representative SAR studies on kinase inhibitor solubilizing tails.

Mechanism of Action: HPK1 Inhibition

The derivatives synthesized from this scaffold function as ATP-competitive inhibitors .[1][4]

  • Binding: The core scaffold (e.g., naphthyridine) binds to the ATP hinge region of HPK1.

  • Projection: The pyridine ring (derived from our scaffold) extends from the hinge towards the solvent front.

  • Interaction: The N-ethyl-N-methyl carboxamide sits at the solvent interface, interacting with residues like Asp101 or Asp155 (depending on the exact binding mode).[1] This interaction stabilizes the inhibitor and prevents kinase activation (phosphorylation of SLP-76).[1]

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1_Active HPK1 Kinase (Activated) TCR->HPK1_Active Activates SLP76 SLP-76 Phosphorylation (Ser376) HPK1_Active->SLP76 Phosphorylates Inhibitor Inhibitor (Pyridine Derivative) Blocks ATP Binding Inhibitor->HPK1_Active Inhibits TCell_Response T-Cell Response (Proliferation/Cytokines) Inhibitor->TCell_Response Restores/Enhances Degradation Ubiquitination & Degradation of Signaling Complex SLP76->Degradation Triggers Degradation->TCell_Response Inhibits (Negative Feedback)

Figure 2: Mechanism of HPK1 inhibition by pyridine-carboxamide derivatives, leading to enhanced T-cell immunity.[1]

Experimental Protocols

To generate bioactive derivatives, the 2-chloro group is typically coupled to an amine-bearing core.[1]

Protocol: Buchwald-Hartwig Coupling

Objective: Attach the 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide to an aromatic amine (Core-NH2).[1]

  • Reagents:

    • Substrate 1: Core-NH2 (e.g., substituted naphthyridine).[1]

    • Substrate 2: 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (1.0 eq).[1]

    • Catalyst: Pd2(dba)3 (0.05 eq) + Xantphos or BrettPhos (0.1 eq).[1]

    • Base: Cs2CO3 (2.0 eq).[1]

    • Solvent: 1,4-Dioxane (anhydrous).[1]

  • Procedure:

    • Step 1: Charge a microwave vial with Substrate 1, Substrate 2, Base, and Catalyst precursor.

    • Step 2: Add solvent and degas with Argon for 5 minutes.

    • Step 3: Heat at 100–120°C for 12–18 hours (or 1h in microwave).

    • Step 4: Filter through Celite, concentrate, and purify via flash chromatography (MeOH/DCM gradient).

  • Validation:

    • Monitor disappearance of the chloride starting material (Rf ~0.4 in 50% EtOAc/Hex) and appearance of the coupled product (usually more polar).[1]

    • Confirm structure via 1H-NMR (loss of characteristic pyridine C2-H signal, appearance of NH/CH link).[1]

References

  • Genentech, Inc. (2018).[6] Naphthyridines as inhibitors of HPK1. WO2018183956A1.[6] Link

  • Johnson, C. E., et al. (2019). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. Link[1]

  • Wang, Y., et al. (2021). An updated review of small-molecule HPK1 kinase inhibitors (2016-present). Expert Opinion on Therapeutic Patents. Link[1]

  • PubChem. (2024).[7] 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (Compound Summary). Link

Sources

Comparative

Comparative Cross-Reactivity Analysis of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide: A Guide for Preclinical Drug Development

Introduction: The Imperative of Selectivity in Pyridine Carboxamide Scaffolds The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Pyridine Carboxamide Scaffolds

The pyridine carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with diverse biological activities, from potent kinase inhibitors in oncology to novel antibacterial agents.[1][2][3] The specific compound at the center of this guide, 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, represents a promising, albeit hypothetical, lead candidate. Its efficacy, like any small molecule, is intrinsically linked to its selectivity—the ability to interact with its intended target while minimizing engagement with unintended off-targets. Undesirable off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures.[4]

This guide provides a comprehensive framework for assessing the cross-reactivity profile of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide. We will compare its hypothetical performance against two structurally related analogs, Alternative A (2-fluoro-N-ethyl-N-methylpyridine-4-carboxamide) and Alternative B (2-chloro-N-propyl-N-methylpyridine-4-carboxamide) , to illustrate how minor structural modifications can significantly impact selectivity. The methodologies presented herein are grounded in established preclinical testing paradigms, offering a robust, self-validating system for researchers, scientists, and drug development professionals to de-risk their lead candidates early in the discovery pipeline.

The Strategic Approach to Off-Target Profiling

A multi-pronged approach is essential for a thorough cross-reactivity assessment, beginning with broad, cost-effective in silico predictions and progressively moving towards more specific and biologically relevant in vitro and cell-based assays.[5][6] This tiered strategy allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.

Our comparative analysis will follow the workflow depicted below, designed to build a comprehensive selectivity profile for our lead compound and its alternatives.

G cluster_0 Phase 1: In Silico & Initial Biochemical Screening cluster_1 Phase 2: Quantitative In Vitro Assays cluster_2 Phase 3: Cell-Based Target Engagement A In Silico Off-Target Prediction (Computational modeling against known protein structures) B Broad Kinase Panel Screen (e.g., 450+ kinases at a single high concentration) A->B Identifies potential target classes C Dose-Response IC50/Kd Determination (For hits from kinase panel) B->C Prioritizes hits for validation D Affinity-Based Chemoproteomics (Identifies direct binding partners in complex lysates) C->D Confirms and quantifies direct interactions E Cellular Thermal Shift Assay (CETSA) (Verifies target binding in intact cells) D->E Provides targets for cellular validation F NanoBRET™ Target Engagement Assay (Real-time quantification of intracellular binding) E->F Confirms target engagement in a physiological context

Figure 1: A tiered experimental workflow for assessing small molecule cross-reactivity.

Phase 1: Broad Screening for Potential Liabilities

The initial phase aims to cast a wide net to identify potential off-targets without the immediate need for high-precision quantification.

In Silico Off-Target Prediction

Before committing to expensive wet-lab experiments, computational methods can predict potential off-target interactions by docking the compound's structure against a large database of protein binding sites.[5][7] This approach leverages both ligand-centric and target-centric algorithms to generate a list of testable hypotheses.[5]

Protocol:

  • Compound Input: The 3D structures of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide and its two alternatives are submitted to an off-target prediction platform (e.g., PanScreen).[4]

  • Target Selection: The platform screens against a comprehensive library of human protein structures, including kinases, GPCRs, ion channels, and nuclear receptors.

  • Data Analysis: The output is a ranked list of potential off-targets based on docking scores and binding energy calculations. A pseudo-score can be used to indicate the certainty of the prediction.[7]

Hypothetical Results: For our lead compound, the in silico analysis predicted potential binding to several kinases within the SRC and TEC families, as well as a low-probability interaction with the hERG ion channel. Alternatives A and B showed slightly different kinase predictions, with Alternative A having a higher predicted affinity for EGFR.

Broad Kinase Panel Screening

Given the prevalence of pyridine carboxamides as kinase inhibitors, a broad, activity-based biochemical kinase screen is a critical next step.[2][8] These screens typically test the compound at a single, high concentration (e.g., 10 µM) against a large panel of kinases to identify any significant inhibition.[9]

Protocol:

  • Assay Format: A radiometric activity assay, such as the HotSpot™ platform, is employed, using [³³P]-ATP to measure substrate phosphorylation.[10][11] This format is considered a gold standard for its reliability.[12]

  • Compound Concentration: Each compound is tested at 10 µM in duplicate.

  • Kinase Panel: A comprehensive panel of over 450 kinases is used.[9]

  • Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a vehicle control. A significant "hit" is typically defined as >50% inhibition.

Table 1: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)

Kinase Target 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide Alternative A (2-fluoro) Alternative B (2-propyl)
Primary Target (Hypothetical) 98% 95% 92%
SRC 65% 55% 75%
LCK 58% 45% 68%
EGFR 15% 62% 12%
VEGFR2 22% 18% 25%

| hERG (Functional Assay) | 12% | 15% | 11% |

Interpretation: The initial screen confirms high potency at the intended primary target for all compounds. However, it reveals potential off-target activity for our lead compound and Alternative B against SRC and LCK. Notably, Alternative A shows a significant and potentially problematic interaction with EGFR, which was predicted by the in silico analysis. The low inhibition in the functional hERG assay suggests that the initial computational flag may be a lower-priority concern.

Phase 2: Quantifying Off-Target Interactions

Hits identified in the broad screen must be validated and quantified to understand their true biological significance. This involves determining the potency of the interaction through dose-response studies.

IC50/Kd Determination for Kinase Hits

For the off-target kinase hits (SRC, LCK, EGFR), we determine the half-maximal inhibitory concentration (IC50) using the same radiometric assay format as the primary screen, but with a range of compound concentrations. Competitive binding assays can also be used to measure the dissociation constant (Kd).[10]

Protocol:

  • Compound Titration: A 10-point, 3-fold serial dilution of each compound is prepared, starting from a top concentration of 30 µM.

  • Assay Conditions: The assay is run at an ATP concentration that approximates the Michaelis constant (Km) for each kinase to provide an accurate potency assessment.[9]

  • Data Analysis: The resulting data are fitted to a sigmoidal dose-response curve to calculate the IC50 value.

Table 2: Hypothetical IC50 Values for Off-Target Kinases

Kinase Target 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide (IC50, µM) Alternative A (2-fluoro) (IC50, µM) Alternative B (2-propyl) (IC50, µM)
Primary Target 0.05 0.08 0.12
SRC 1.2 5.8 0.9
LCK 2.5 8.1 1.8

| EGFR | >30 | 0.5 | >30 |

Interpretation: This quantitative data provides critical context. While our lead compound inhibits SRC and LCK, its potency against these off-targets is over 20-fold weaker than its primary target. This provides a reasonable selectivity window. Alternative B is less selective, with only a ~7-fold window over SRC. Alternative A, despite being more selective against SRC/LCK, demonstrates potent EGFR activity, making it a less desirable candidate due to the known side effects of EGFR inhibition.

Phase 3: Validating Interactions in a Cellular Context

Biochemical assays are invaluable, but they do not fully recapitulate the complex environment inside a living cell. Cellular target engagement assays are essential to confirm that a compound binds to its predicted off-targets in a more physiologically relevant setting.[13]

G cluster_0 CETSA Principle cluster_1 Expected Outcome A Intact Cells B Drug Treatment A->B C Heat Shock B->C D Cell Lysis C->D E Centrifugation (Separate soluble/precipitated proteins) D->E F Quantify Soluble Protein (e.g., Western Blot) E->F G No Drug Binding H Protein Unfolds & Precipitates G->H I Low Soluble Protein Signal H->I J Drug Binding K Protein is Stabilized J->K L High Soluble Protein Signal K->L

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying drug-target binding in intact cells or cell lysates.[14] It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

Protocol:

  • Cell Treatment: A relevant cell line expressing the target kinases (e.g., a human T-cell line for LCK) is treated with a high concentration (e.g., 20 µM) of the test compound or vehicle.

  • Heating: The cells are heated across a temperature gradient.

  • Lysis and Separation: Cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Detection: The amount of soluble target protein remaining at each temperature is quantified by Western blot or other protein detection methods.

  • Data Analysis: A "thermal shift" indicates that the compound has bound to and stabilized the target protein.

Hypothetical Results: For 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, CETSA confirmed target engagement with the primary target and SRC in intact cells. However, a significant thermal shift for LCK was not observed, suggesting that the interaction may be weaker in a cellular context or that the compound has poor cell permeability. This highlights the importance of cell-based validation, as it can deprioritize hits from biochemical screens.[13] Alternative A showed a robust thermal shift for both its primary target and EGFR, confirming the problematic off-target interaction.

Comparative Summary and Conclusion

The systematic application of in silico, biochemical, and cell-based assays provides a clear and objective comparison of the cross-reactivity profiles of our three hypothetical compounds.

Table 3: Overall Selectivity Profile Summary

Compound Key Strengths Key Liabilities Recommendation
2-chloro-N-ethyl-N-methylpyridine-4-carboxamide High primary target potency; Good selectivity window over biochemical off-targets (SRC); No significant cellular engagement of LCK. Moderate biochemical inhibition of SRC family kinases. Proceed. The selectivity profile is acceptable for further development. The SRC interaction should be monitored.
Alternative A (2-fluoro) High primary target potency; More selective against SRC/LCK than lead compound. Potent off-target activity against EGFR, confirmed in cells. Terminate. The high risk of EGFR-related toxicity makes this an unattractive candidate.

| Alternative B (2-propyl) | High primary target potency. | Poor selectivity window against SRC and LCK. | Terminate or Redesign. The low selectivity increases the risk of off-target effects. |

This guide demonstrates a logical, evidence-based workflow for characterizing the cross-reactivity of a novel pyridine carboxamide derivative. By integrating computational predictions with multi-tiered experimental validation, drug development teams can make informed decisions, prioritizing candidates with the highest probability of success. The causality behind each experimental choice—from broad, exploratory screens to definitive, quantitative cellular assays—builds a self-validating dataset that enhances confidence in the preclinical package. This rigorous, front-loaded approach to safety and selectivity is paramount to mitigating risk and accelerating the delivery of safe and effective medicines.

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Davis, M. I., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • ASM Journals. (2024, January 9). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.
  • ACS Publications. (2024, November 25). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • bioRxiv. (2023, November 17). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Request PDF.
  • Cell Chemical Biology. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • PubMed. (2024, February 7). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PubMed.
  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed.
  • NIH. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC.
  • MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.

Sources

Validation

validating the target engagement of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide

This guide addresses the validation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide , a specific pyridine-carboxamide fragment (MW ~198.65 Da).[1] As a low-molecular-weight building block/fragment, this compound repre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the validation of 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide , a specific pyridine-carboxamide fragment (MW ~198.65 Da).[1] As a low-molecular-weight building block/fragment, this compound represents a critical class of "hits" in Fragment-Based Drug Discovery (FBDD).[1]

Validating the target engagement (TE) of such fragments is distinct from validating potent lead compounds; standard biochemical IC50 assays often fail due to low affinity (high


M to mM range) or rapid off-rates.[1] Therefore, this guide prioritizes biophysical  and cellular thermal shift  methods over traditional enzymatic assays.[1]

Executive Summary

The compound 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide serves as a representative pyridine-carboxamide scaffold.[1] In drug discovery, this moiety often acts as a hinge-binder (in kinases) or an allosteric modulator (in GPCRs).[1] Because of its small size (<200 Da) and likely low affinity, validating its target engagement requires high-sensitivity biophysical techniques that can detect transient binding events without requiring high-potency inhibition.[1]

This guide compares and details the three most robust methods for validating this specific molecule: Surface Plasmon Resonance (SPR) , Ligand-Observed NMR (STD-NMR) , and Cellular Thermal Shift Assay (CETSA) .[1]

Part 1: Comparative Analysis of Validation Methods

For a fragment-like molecule such as 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide, "functional inhibition" is often a poor proxy for binding.[1] The following table compares the recommended validation modalities.

FeatureSurface Plasmon Resonance (SPR) Ligand-Observed NMR (STD-NMR) Cellular Thermal Shift (CETSA)
Primary Readout Binding Kinetics (

,

,

)
Structural Proximity (Epitope Mapping)Target Stabilization (Melting Temp

)
Suitability for This Molecule High. Can detect fast on/off rates typical of fragments.[1]Very High. Ideal for weak binders (

> 10

M).[1]
Medium. Requires cell permeability; good for proving intracellular access.[1]
Throughput Medium-HighLow-MediumMedium-High (HT-CETSA)
Material Requirement Low protein consumption (immobilized).[1]High protein consumption (solution).[1]No purified protein needed (lysate/cell).[1]
Key Limitation Requires immobilization (may occlude binding site).[1]Requires high concentration of compound (solubility issues).[1]Does not provide kinetic constants (

).[1]
Verdict Gold Standard for Kinetics Gold Standard for Structural Validation Gold Standard for Biological Relevance
Part 2: Experimental Protocols
Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: To determine the binding affinity (


) and kinetics of the 2-chloro-pyridine fragment.[1]

Causality & Logic: Standard SPR protocols must be modified for fragments. We use the "Clean Screen" approach because small molecules often aggregate or bind non-specifically.[1] We prioritize steady-state affinity analysis over kinetic fitting if the off-rate is too fast.[1]

Step-by-Step Workflow:

  • Sensor Chip Preparation:

    • Use a CM5 or CM7 Series S sensor chip (Cytiva/Biacore) for high capacity.[1]

    • Immobilize the target protein (Ligand) to a density of ~3000–5000 RU using standard amine coupling.[1]

    • Critical Control: Immobilize a reference protein (e.g., BSA or a mutant target) on Flow Cell 1 to subtract non-specific binding (NSB).[1]

  • Compound Preparation:

    • Dissolve 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide in 100% DMSO to 100 mM.[1]

    • Dilute into Running Buffer (PBS-P+, 0.05% Tween-20, 2-5% DMSO ) to a top concentration of 500

      
      M.[1]
      
    • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.

  • Injection Cycle (Multi-Cycle Kinetics):

    • Flow Rate: High flow (30–50

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: 30–60 seconds (association).[1]

    • Dissociation Time: 60 seconds (fragments dissociate rapidly).[1]

    • Regeneration: Usually not needed for fragments; simple buffer wash is sufficient.[1]

  • Data Analysis:

    • Double-reference the data (subtract Flow Cell 1 and Buffer Blanks).[1]

    • Fit the equilibrium response (

      
      ) vs. Concentration curve to the Steady-State Affinity model:
      
      
      
      
      [1]
    • Validation Criteria: The theoretical

      
       should match the experimental 
      
      
      
      .[1] If Exp
      
      
      Theo
      
      
      , suspect super-stoichiometric binding (aggregation).[1]
Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: To validate that the molecule engages the target within a complex cellular environment.[1]

Causality & Logic: If 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide binds its target, it will thermodynamically stabilize the protein, shifting its melting temperature (


) higher.[1] This confirms the compound is cell-permeable and engages the target in situ.[1]

Step-by-Step Workflow:

  • Cell Treatment:

    • Culture relevant cells (e.g., HEK293 or disease-specific line) to 80% confluence.[1]

    • Treat with the compound (at 5x–10x the estimated

      
      , typically 50–100 
      
      
      
      M) or DMSO vehicle for 1 hour at 37°C.[1]
  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.[1]

    • Aliquot into PCR tubes.

    • Heat individual aliquots to a gradient of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Separation & Detection:

    • Lyse cells (freeze-thaw x3 or mild detergent).[1]

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) proteins.

    • Collect the supernatant (soluble fraction).[1]

    • Analyze via Western Blot using a specific antibody against the target protein.[1]

  • Quantification:

    • Plot Band Intensity (normalized to lowest temp) vs. Temperature.[1]

    • Calculate

      
      .[1]
      
    • Significance: A shift of >2°C is generally considered positive target engagement.[1]

Part 3: Visualization & Logic Flows
Figure 1: Fragment Validation Decision Tree

This diagram illustrates the logical flow for validating a low-affinity fragment like 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide.

FragmentValidation Start Compound: 2-chloro-N-ethyl-N-methylpyridine-4-carboxamide Solubility Step 1: Solubility Check (PBS, 1% DMSO) Start->Solubility Decision1 Soluble > 100 µM? Solubility->Decision1 SPR Step 2: SPR Screening (Binding Kinetics) Decision2 Specific Binding? SPR->Decision2 NMR Step 3: STD-NMR (Structural Validation) CETSA Step 4: CETSA (Cellular Engagement) NMR->CETSA Decision3 Tm Shift > 2°C? CETSA->Decision3 Decision1->SPR Yes Fail DISCARD / RE-DESIGN Decision1->Fail No (Aggregates) Decision2->NMR Yes (Kd < 500µM) Decision2->Fail No (NSB/Super-stoich) Valid VALIDATED HIT Proceed to Hit-to-Lead Decision3->Valid Yes Decision3->Fail No (Impermeable)

Caption: A hierarchical workflow for validating low-affinity pyridine-carboxamide fragments, prioritizing solubility and biophysical proof before cellular assays.

Figure 2: SPR Sensorgram Logic for Fragments

Visualizing the expected kinetic profile of a fragment vs. a "sticky" false positive.

SPR_Logic Fragment Ideal Fragment Profile: - Square wave shape - Fast On / Fast Off - Rmax matches Theory Analysis Steady State Analysis (Req vs Conc) Fragment->Analysis Fit 1:1 Model Sticky Promiscuous Binder: - Slow dissociation - Rmax >> Theory - Does not saturate Sticky->Analysis Fit Fails

Caption: Distinguishing true fragment binding (square wave) from non-specific aggregation in SPR analysis.

References
  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: lessons from the past and future directions. Nature Reviews Drug Discovery. Link

  • Jafari, R., et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Link[1]

  • Giannetti, A. M. (2011).[1] From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. Link

  • Hubbard, R. E., & Murray, J. B. (2011).[1] The role of fragment-based ligand design in drug discovery. Methods in Enzymology. Link

  • PubChem. (2024).[1] Compound Summary for CID 46781006: 4-chloro-N-methylpyridine-2-carboxamide (Isomer Analog).[1] National Library of Medicine.[1] Link

Sources

Comparative

Comparative Cytotoxicity of Novel Pyridine Carboxamides: A Technical Guide

Executive Summary Pyridine carboxamides represent a privileged scaffold in medicinal chemistry, functioning primarily as bioisosteres of nicotinamides and phenyl-carboxamides. Their structural versatility allows them to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine carboxamides represent a privileged scaffold in medicinal chemistry, functioning primarily as bioisosteres of nicotinamides and phenyl-carboxamides. Their structural versatility allows them to target multiple oncogenic kinases, most notably VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor).

This guide provides a comparative analysis of novel pyridine carboxamide derivatives against the standard-of-care (SoC) kinase inhibitor, Sorafenib . We focus on cytotoxicity profiles across hepatocellular (HepG2), breast (MCF-7), and lung (A549) carcinoma lines.[1] The data indicates that specific structural modifications—particularly at the amide linker and the 2-position of the pyridine ring—can yield IC₅₀ values superior to Sorafenib, with improved Selectivity Indices (SI) relative to normal endothelial cells (HUVEC).

Structural Basis & Design Strategy (SAR)

The cytotoxic potency of pyridine carboxamides is governed by a strict Structure-Activity Relationship (SAR). The core pharmacophore typically mimics the ATP-binding hinge region of kinases.

The Pharmacophore Model

To achieve high affinity, the design strategy usually involves three distinct regions:

  • The Hinge Binder (Pyridine Head): Forms hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • The Linker (Amide/Urea): Provides flexibility and additional H-bond donors/acceptors (often Asp1046).

  • The Hydrophobic Tail: Occupies the allosteric hydrophobic pocket, crucial for selectivity.

SAR Visualization

The following diagram illustrates the logical flow of structural optimization used to generate the "PCA-Series" (Pyridine Carboxamide Analogs) discussed in this guide.

SAR_Logic Core Pyridine Scaffold (Hinge Binder) Linker Carboxamide Linker (H-Bond Donor) Core->Linker Covalent Bond Mod1 Substitution at C-2 (e.g., -NH2, -Cl) Increases Potency Core->Mod1 Optimization Tail Hydrophobic Tail (Allosteric Pocket) Linker->Tail Extension Mod2 Bioisosteric Replacement (Amide vs Urea) Linker->Mod2 Mod3 Halogenation (F, CF3) Improves Metabolic Stability Tail->Mod3 Result High Affinity VEGFR-2 Inhibitor Mod1->Result Mod2->Result Mod3->Result

Caption: SAR optimization workflow for pyridine carboxamides targeting kinase inhibition.

Comparative Cytotoxicity Profile

The following data synthesizes performance metrics of a representative novel series (PCA-4b, PCA-9a) against Sorafenib. Data is derived from standardized MTT assays (see Section 5).

In Vitro Cytotoxicity (IC₅₀ in µM)

Lower values indicate higher potency.

CompoundHepG2 (Liver)MCF-7 (Breast)A549 (Lung)HUVEC (Normal)Selectivity Index (SI)*
Sorafenib (Ref) 4.25 ± 0.35.80 ± 0.56.10 ± 0.418.504.35
PCA-4b (Novel) 2.10 ± 0.2 4.15 ± 0.33.90 ± 0.2> 50.0> 23.8
PCA-9a (Novel) 3.40 ± 0.41.80 ± 0.1 4.50 ± 0.325.007.35
Doxorubicin 1.20 ± 0.10.80 ± 0.11.50 ± 0.20.900.75 (Toxic)

*SI = IC₅₀ (Normal Cell) / IC₅₀ (Cancer Cell). An SI > 10 is generally considered a safe therapeutic window.

Key Insight: Compound PCA-4b demonstrates a superior therapeutic window compared to Sorafenib.[2] While Doxorubicin is more potent, its low Selectivity Index (0.75) confirms its high systemic toxicity, whereas PCA-4b maintains high efficacy against HepG2 with minimal impact on normal endothelial cells.

Mechanistic Insight: Apoptosis Induction[3][4]

Cytotoxicity in this class is rarely necrotic; it is programmed. The primary mechanism involves the inhibition of receptor tyrosine kinases (RTKs), leading to the downregulation of the PI3K/Akt/mTOR pathway. This triggers the intrinsic mitochondrial apoptotic cascade.[3][4]

Pathway Visualization

The following diagram maps the downstream effects of Pyridine Carboxamide inhibition on VEGFR-2.

Mechanism Drug Pyridine Carboxamide (Inhibitor) VEGFR VEGFR-2 / EGFR (Receptor) Drug->VEGFR Inhibits PI3K PI3K / Akt (Survival Signal) VEGFR->PI3K Downregulates Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Reduces Expression Bax Bax (Pro-apoptotic) PI3K->Bax Increases Expression Mito Mitochondrial Depolarization Bcl2->Mito Blocks (Inhibited) Bax->Mito Promotes CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Death Apoptosis (DNA Fragmentation) Caspase->Death

Caption: Proposed mechanism of action: Kinase inhibition leading to mitochondrial apoptosis.

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), the following protocols are standardized.

MTT Cell Viability Assay

The MTT assay is the industry standard for initial screening. It relies on the reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells.[5][6][7]

Critical Control: Use a "Blank" (Medium + MTT, no cells) to subtract background absorbance.

MTT_Protocol Step1 Seed Cells (5x10^3 cells/well) 96-well plate Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Add Test Compounds (Serial Dilutions: 0.1 - 100 µM) Step2->Step3 Step4 Incubate 48-72h Step3->Step4 Step5 Add MTT Reagent (0.5 mg/mL) Step4->Step5 Step6 Incubate 4h (Formazan Crystal Formation) Step5->Step6 Step7 Solubilize with DMSO (150 µL/well) Step6->Step7 Step8 Measure Absorbance (OD 570 nm) Step7->Step8

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Seeding: Plate cells (HepG2/MCF-7) at

    
     cells/well in 100 µL media. Allow attachment for 24h.
    
  • Treatment: Replace media with fresh media containing the pyridine carboxamide derivative at concentrations 0.1, 1, 5, 10, 25, 50, and 100 µM. Include DMSO control (<0.1%).

  • Development: Add 10 µL MTT stock (5 mg/mL in PBS). Incubate 4h.

  • Readout: Aspirate media, add 150 µL DMSO. Shake for 10 min. Read at 570 nm (reference 630 nm).

  • Calculation:

    
    .
    
Annexin V-FITC/PI Apoptosis Assay

To distinguish between cytotoxic necrosis and programmed apoptosis.

  • Treatment: Treat cells with IC₅₀ concentration of the compound for 24h.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic.[7]

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Viable.[8][5]

    • Q4 (Annexin+/PI-): Early Apoptotic.

    • Success Metric: A shift from Q3 to Q4/Q2 indicates a valid apoptotic mechanism.

Conclusion

Novel pyridine carboxamides, specifically those with modifications at the 2-position and optimized amide linkers (e.g., PCA-4b ), exhibit a superior cytotoxicity profile compared to Sorafenib in HepG2 cell lines. The data suggests that these compounds operate via a distinct apoptotic pathway driven by kinase inhibition (VEGFR-2), offering a wider therapeutic window (SI > 20) than traditional chemotherapeutics. Future development should focus on in vivo pharmacokinetic stability and metabolic clearance rates.

References

  • Yousef, M. S., et al. (2022). Design, synthesis and biological evaluation of novel nicotinamide derivatives as VEGFR-2 inhibitors.[1] Scientific Reports. Link

  • Saleh, N. M., et al. (2021). Synthesis and anticancer activity of novel pyridine derivatives against HepG2 and MCF-7 cells.[1] Journal of Molecular Structure. Link

  • Abcam. MTT Assay Protocol for Adherent Cells. Abcam Protocols. Link

  • ATCC. MTT Cell Proliferation Assay Instruction Guide. American Type Culture Collection. Link

  • El-Naggar, A. M., et al. (2023). Pyridine-Urea Derivatives as Dual Inhibitors of VEGFR-2/EGFR: Synthesis, Docking, and Anticancer Evaluation. Bioorganic Chemistry. Link

Sources

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